8,9-Z-Abamectin B1a
Description
Structure
2D Structure
Properties
CAS No. |
113665-89-7 |
|---|---|
Molecular Formula |
C48H72O14 |
Molecular Weight |
873.1 g/mol |
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14-/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |
InChI Key |
RRZXIRBKKLTSOM-WEWDGTPISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C\4/CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Synonyms |
(8Z)-5-O-Demethylavermectin A1a; Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2’-[2H]pyran] Avermectin A1a Deriv. |
Origin of Product |
United States |
Foundational & Exploratory
Formation Pathway of 8,9-Z-Abamectin B1a from Abamectin B1a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abamectin B1a, a potent macrocyclic lactone anthelmintic and insecticide, is known to undergo isomerization at its 8,9-double bond to form the cis-isomer, 8,9-Z-Abamectin B1a. This transformation, primarily driven by photolytic energy, alters the molecule's three-dimensional structure and can impact its biological activity and degradation profile. This technical guide provides a comprehensive overview of the formation pathways of this compound from Abamectin B1a, with a focus on experimental protocols, quantitative data, and analytical methodologies for researchers in drug development and related scientific fields.
Introduction: The E/Z Isomerism of Abamectin B1a
Abamectin, a widely used agricultural and veterinary agent, is a mixture of avermectins, with Abamectin B1a being the major component (typically ≥80%).[1] The structure of Abamectin B1a features a trans (E) configuration at the 8,9-double bond.[1] Its geometric isomer, this compound, possesses a cis (Z) configuration at this same position.[1] This structural variance arises primarily from photodegradation, where exposure to light, especially UV radiation, provides the energy for the E-to-Z isomerization.[1] This conversion is a critical consideration in the stability, and environmental fate of Abamectin-based products.
Formation Pathways
The conversion of Abamectin B1a to its 8,9-Z isomer can be achieved through two primary methods: photoisomerization and thermal isomerization.
Photoisomerization
The most prevalent and studied pathway for the formation of this compound is through photoisomerization.[1] This process involves the absorption of light energy by the Abamectin B1a molecule, leading to a temporary excited state where rotation around the 8,9-double bond is possible. Relaxation from this excited state can then yield the thermodynamically less stable Z-isomer.
Caption: Photoisomerization pathway of Abamectin B1a.
Thermal Isomerization
While less common, thermal isomerization presents an alternative pathway. This method typically requires heating Abamectin B1a in a suitable solvent in the presence of a base catalyst.[1]
Quantitative Data
The efficiency of the photoisomerization of Abamectin B1a is highly dependent on the experimental conditions. The following table summarizes key quantitative data from various studies.
| Parameter | Condition | Value | Reference |
| Quantum Yield | UV Light (254 nm) in Methanol | 0.23 | [1] |
| Half-life (t½) | Natural Sunlight (>290 nm) in Aqueous Solution | < 12 hours | [2] |
| Half-life (t½) | Natural Sunlight in Water | ~1.3 days | [1] |
| Half-life (t½) | Xenon Lamp in Aqueous Buffer (pH 7) with Acetonitrile | 64.5 days | [2] |
| Half-life (t½) | On Soil Surfaces | 5 to 52.2 days | [1] |
Experimental Protocols
Preparative Photoisomerization of Abamectin B1a
This protocol describes a general procedure for the synthesis of this compound for research purposes.
Objective: To convert Abamectin B1a to this compound via UV irradiation.
Materials:
-
Abamectin B1a
-
Methanol (HPLC grade)
-
Quartz reaction vessel
-
UV lamp (254 nm)
-
Stirring plate and stir bar
-
Rotary evaporator
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Deionized water
Workflow for Photoisomerization and Purification
Caption: Experimental workflow for this compound synthesis.
Procedure:
-
Preparation: Prepare a solution of Abamectin B1a in methanol in a quartz reaction vessel. The concentration should be optimized based on the light path and intensity.
-
Irradiation: Place the vessel under a UV lamp (254 nm) and stir the solution continuously. The reaction should be carried out at a controlled temperature.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by analytical HPLC. The formation of the 8,9-Z isomer will be observed as a new peak with a different retention time from the parent Abamectin B1a.
-
Work-up: Once the desired conversion is achieved, stop the irradiation and concentrate the reaction mixture using a rotary evaporator.
-
Purification: Purify the crude product by preparative HPLC using a C18 column and an isocratic or gradient elution with a mobile phase of acetonitrile and water.[1]
-
Isolation: Collect the fraction corresponding to the this compound peak.
-
Solvent Removal: Remove the solvent from the collected fraction to obtain the purified this compound.
-
Characterization: Confirm the identity and purity of the isolated product using analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.
Thermal Isomerization of Abamectin B1a
This protocol provides a conceptual outline for the base-catalyzed thermal isomerization.
Objective: To induce the isomerization of Abamectin B1a to this compound using heat and a base catalyst.
Materials:
-
Abamectin B1a
-
Toluene
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Setup: In a round-bottom flask, dissolve Abamectin B1a in toluene under an inert atmosphere.
-
Catalyst Addition: Add a catalytic amount of DBU to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain for a specified period.
-
Monitoring and Work-up: Monitor the reaction by HPLC. Upon completion, cool the mixture, wash with a mild acid to remove the DBU, and concentrate the organic layer.
-
Purification: Purify the resulting mixture by chromatography as described in the photoisomerization protocol.
Analytical Characterization
The separation and identification of Abamectin B1a and its 8,9-Z isomer are crucial for both preparative and analytical purposes.
Signaling Pathway for Analytical Identification
Caption: Analytical workflow for isomer identification.
High-Performance Liquid Chromatography (HPLC) is the primary technique for separating the two isomers.[1] Reversed-phase chromatography using a C18 stationary phase is commonly employed.[1] Detection can be achieved using a UV detector or, for higher sensitivity, a fluorescence detector after derivatization.[3] Mass spectrometry coupled with liquid chromatography (LC-MS) is used for definitive identification and structural confirmation.[4]
Conclusion
The formation of this compound from Abamectin B1a is a significant transformation, predominantly occurring through photoisomerization. Understanding the pathways and the experimental conditions that influence this conversion is essential for the development, formulation, and analysis of Abamectin-based products. The protocols and data presented in this guide provide a technical foundation for researchers working with these important macrocyclic lactones. Further research into optimizing the preparative synthesis and fully characterizing the biological activity of the 8,9-Z isomer will continue to be of interest to the scientific community.
References
An In-depth Technical Guide to the Photodegradation Mechanism of Avermectins to the 8,9-Z Isomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avermectins, a class of potent macrocyclic lactone anthelmintics and insecticides, are susceptible to photodegradation, a primary abiotic degradation pathway that can impact their environmental fate and efficacy. A key phototransformation process is the isomerization of the native 8,9-E isomer to the 8,9-Z isomer upon exposure to light, particularly ultraviolet (UV) radiation. This technical guide provides a comprehensive overview of the photodegradation mechanism leading to the formation of the 8,9-Z isomer of avermectins. It consolidates quantitative data on photodegradation kinetics, details relevant experimental protocols, and presents a proposed mechanistic pathway. This document is intended to serve as a valuable resource for researchers in agrochemistry, environmental science, and drug development.
Introduction
Avermectins, exemplified by abamectin (a mixture of avermectin B1a and B1b), are widely used in agriculture and veterinary medicine.[1] Their chemical structure features a complex polycyclic lactone core with a conjugated diene system at the 8,9 and 10,11 positions, which is the primary chromophore responsible for absorbing UV radiation. This absorption of light energy can initiate photochemical reactions, leading to the formation of various photoproducts. Among these, the geometric isomerization at the 8,9-double bond to form the cis or Z-isomer is a prominent and initial step in the photodegradation cascade.[2] Understanding the mechanism, kinetics, and influential factors of this photoisomerization is crucial for developing photostable formulations, assessing the environmental impact, and accurately quantifying avermectin residues.
Photodegradation Mechanism: E/Z Isomerization of the 8,9-Double Bond
The conversion of the thermodynamically more stable 8,9-E isomer of avermectin to the 8,9-Z isomer is a photoisomerization reaction. While a detailed mechanism specific to avermectin has not been fully elucidated in the reviewed literature, a plausible pathway can be proposed based on the well-established principles of photoisomerization of conjugated dienes.
The process is initiated by the absorption of a photon by the conjugated diene system of the avermectin molecule, leading to the excitation of a π electron to a higher energy level, forming an excited singlet state (S1). From the S1 state, the molecule can undergo intersystem crossing (ISC) to a triplet state (T1) or directly relax. The rotation around the 8,9-double bond is thought to occur from these excited states, particularly the triplet state, which has a longer lifetime.
The excited molecule can transition to a "phantom" or "twisted" triplet state where the p-orbitals of the C8 and C9 carbons are perpendicular to each other. This twisted intermediate represents a minimum on the excited-state potential energy surface. From this perpendicular geometry, the molecule can decay back to the ground state (S0) by losing its excitation energy. This decay can lead to the formation of either the original 8,9-E isomer or the 8,9-Z isomer with a certain probability. The ratio of the two isomers at the photostationary state is determined by the quantum yields of the forward and reverse isomerization reactions.
The photoisomerization can be influenced by various factors, including the wavelength of light, the solvent, and the presence of photosensitizers.[2] For instance, in the presence of sensitizers like rose bengal, the photodegradation of abamectin can proceed through a singlet oxygen-mediated mechanism.[3][4]
Proposed Mechanistic Pathway
The following diagram illustrates the proposed signaling pathway for the photoisomerization of avermectin.
Caption: Proposed photoisomerization pathway of avermectin to its 8,9-Z isomer.
Quantitative Data on Avermectin Photodegradation
The following tables summarize the available quantitative data on the photodegradation of avermectins.
Table 1: Quantum Yield of Abamectin Photodegradation
| Compound | Solvent | Irradiation Wavelength (nm) | Quantum Yield (Φ) | Reference |
| Abamectin | Methanol | 254 | 0.23 | [3][4] |
Note: This quantum yield represents the overall disappearance of abamectin and not specifically the formation of the 8,9-Z isomer.
Table 2: Photodegradation Half-life of Avermectins
| Compound | Matrix/Solvent | Light Source | Half-life (t½) | Reference |
| Avermectin B1a | Soil | Not specified | 2-8 weeks | [1] |
| Avermectin B1a | Water | Natural Sunlight (Summer) | ≤ 0.5 days | [1] |
| Avermectin B1a | Thin Film on Surfaces | Not specified | < 1 day | [1] |
| Emamectin Benzoate | pH 7 Buffer | Natural Sunlight (Fall) | 22 days | [5] |
| Emamectin Benzoate | Natural Pond Water | Natural Sunlight (Fall) | 7 days | [5] |
| Emamectin Benzoate | 1% Acetone in pH 7 Buffer | Natural Sunlight (Fall) | 1 day | [5] |
| Emamectin Benzoate | pH 7 Buffer with 1% Acetonitrile | Xenon Lamp | 64.5 days | [5] |
| Emamectin Benzoate | pH 7 Buffer with 1% Ethanol | Xenon Lamp | 8.5 days | [5] |
| Emamectin Benzoate | pH 7 Buffer with 1% Acetone | Xenon Lamp | 0.5 days | [5] |
Experimental Protocols
This section outlines the general methodologies for studying the photodegradation of avermectins and quantifying the formation of the 8,9-Z isomer.
Photolysis Study
A common experimental setup for investigating the photodegradation of avermectins involves the following steps:
-
Sample Preparation: A solution of the avermectin standard is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution).
-
Irradiation: The solution is placed in a quartz cuvette or a petri dish and exposed to a light source. Commonly used light sources include:
-
Xenon Arc Lamp: Simulates the solar spectrum.
-
Mercury Lamp: Provides specific UV wavelengths (e.g., 254 nm).
-
Natural Sunlight: For environmentally relevant studies.
-
-
Sampling: Aliquots of the solution are withdrawn at specific time intervals.
-
Analysis: The concentration of the parent avermectin and its photoproducts, including the 8,9-Z isomer, is determined using a suitable analytical method.
The following diagram illustrates a typical workflow for a photolysis experiment.
Caption: A typical experimental workflow for studying the photodegradation of avermectins.
Analytical Quantification
Accurate quantification of avermectin and its 8,9-Z isomer is critical for kinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
-
HPLC with Fluorescence Detection (HPLC-FLD): This method often requires a derivatization step to convert the non-fluorescent avermectins into fluorescent derivatives. A common derivatizing agent is trifluoroacetic anhydride. The derivatized compounds are then separated on a reversed-phase HPLC column and detected by a fluorescence detector.[4][6]
-
LC-MS/MS: This technique offers high sensitivity and selectivity and does not typically require derivatization. It allows for the direct quantification of the parent compound and its isomers based on their mass-to-charge ratios and fragmentation patterns. This method is particularly useful for complex matrices.
Quantum Yield Determination
The quantum yield of a photochemical reaction can be determined by comparing the rate of the reaction to the rate of a well-characterized actinometer under identical irradiation conditions. A general protocol involves:
-
Actinometry: An actinometer solution (e.g., ferrioxalate) is irradiated to determine the photon flux of the light source.
-
Sample Irradiation: The avermectin solution is irradiated under the same conditions as the actinometer.
-
Reaction Monitoring: The disappearance of the reactant (avermectin) or the formation of the product (8,9-Z isomer) is monitored over time using a suitable analytical method.
-
Calculation: The quantum yield is calculated as the number of molecules reacted or formed divided by the number of photons absorbed.
Conclusion and Future Directions
The photodegradation of avermectins to their 8,9-Z isomers is a significant transformation pathway that influences their environmental persistence and biological activity. This guide has summarized the current understanding of the underlying photochemical mechanism, provided available quantitative data on degradation kinetics, and outlined key experimental protocols.
While the overall photodegradation has been studied, there remains a need for more specific research into the photoisomerization process. Future research should focus on:
-
Determining the specific quantum yield for the formation of the 8,9-Z isomer from various avermectins.
-
Elucidating the detailed reaction mechanism through advanced techniques such as transient absorption spectroscopy and computational modeling.
-
Investigating the influence of various environmental factors (e.g., pH, dissolved organic matter, and different water matrices) on the rate and extent of photoisomerization.
A deeper understanding of these aspects will enable more accurate environmental risk assessments and the development of more robust and effective avermectin formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. 8,9-Z-Abamectin B1a | 113665-89-7 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photodegradation of the acaricide abamectin: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 6. iwaponline.com [iwaponline.com]
Physicochemical Properties of 8,9-Z-Abamectin B1a: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8,9-Z-Abamectin B1a is a significant geometric isomer and photodegradation product of Abamectin B1a, a macrocyclic lactone produced by the soil bacterium Streptomyces avermitilis.[1][2] Abamectin itself is a widely used anthelmintic and insecticide, comprising at least 80% Avermectin B1a and no more than 20% Avermectin B1b.[1] The key structural distinction between Abamectin B1a and its 8,9-Z isomer lies in the configuration of the double bond at the 8,9-carbon position. In the parent compound, this bond is in the trans (E) configuration, while in this compound, it is in the cis (Z) configuration.[1] This isomeric change, primarily induced by exposure to light, can influence the molecule's three-dimensional structure and, consequently, its biological activity and physicochemical properties.[1] This guide provides a comprehensive overview of the available physicochemical data for this compound, detailed experimental protocols for its analysis, and visualizations of its formation and analytical workflow.
Physicochemical Data
Quantitative experimental data for pure this compound is limited in publicly available literature. The data presented below includes computed values for the isomer and experimentally determined values for the parent compound, Abamectin B1a, to provide a comparative reference. It is anticipated that many of the physicochemical properties of the 8,9-Z isomer will be similar to those of the parent E-isomer.
| Property | This compound | Abamectin B1a (for comparison) |
| Molecular Formula | C₄₈H₇₂O₁₄[1][2][3] | C₄₈H₇₂O₁₄[4] |
| Molecular Weight | 873.1 g/mol [1][3] | 873.1 g/mol [4] |
| CAS Number | 113665-89-7[1] | 65195-55-3[4] |
| Appearance | White to Off-White Solid[5] | Crystalline solid |
| Melting Point | No data available | 161.8–169.4 °C (technical grade, with decomposition) |
| Boiling Point | 940.9 ± 65.0 °C (Predicted)[5] | No data available |
| Density | 1.24 ± 0.1 g/cm³ (Predicted)[5] | No data available |
| Solubility | Slightly soluble in Chloroform and Methanol.[5] | In water: Low solubility. In organic solvents (at 20°C): Toluene: 72,000 mg/L, Acetone: 23,000 mg/L.[6] |
| pKa | 12.42 ± 0.70 (Predicted)[5] | No dissociation observed in the pH range of 1–12. |
| logP (Octanol-Water Partition Coefficient) | No data available | High, suggesting a tendency to bioaccumulate. |
Formation of this compound
The primary pathway for the formation of this compound is through the photoisomerization of Abamectin B1a upon exposure to light, particularly UV radiation.[1] This process involves the conversion of the thermodynamically more stable E-isomer at the 8,9-double bond to the Z-isomer. Thermal isomerization has also been reported as a potential formation route.[1]
Caption: Formation pathways of this compound from Abamectin B1a.
Mechanism of Action
Avermectins, including Abamectin B1a and its isomers, exert their potent anthelmintic and insecticidal effects by targeting the nervous system of invertebrates.[7] The primary molecular target is the glutamate-gated chloride ion channel (GluCl), which is found in the nerve and muscle cells of these organisms.[7] The binding of avermectins to these channels potentiates the effect of glutamate, leading to an increased influx of chloride ions into the cells.[7] This hyperpolarization of the cell membrane results in the paralysis and eventual death of the parasite.[7]
Caption: Mechanism of action of Avermectins on invertebrate neurons.
Experimental Protocols
Analysis of this compound in Soil by LC-MS/MS
A validated analytical method for the quantitative determination of 8,9-Z-Avermectin B1a, along with Avermectin B1a and B1b, in soil samples involves extraction followed by analysis using High-Performance Liquid Chromatography with Mass Spectrometric Detection (LC-MS/MS).
Extraction Procedure:
-
Sample Preparation: Weigh 10 g of a homogeneous soil sample into a centrifuge tube.
-
Extraction: Add 70% (v/v) acetonitrile/water to the soil sample. Shake vigorously, centrifuge, and filter the supernatant. Repeat the extraction process.
-
Solvent Removal: Combine the extracts and remove the organic solvent (acetonitrile) using rotary evaporation.
-
Solid-Phase Extraction (SPE) Cleanup:
-
To the remaining aqueous extract, add acetonitrile and ammonium hydroxide.
-
Pass the solution through an SPE column.
-
Rinse the SPE column with 25% acetonitrile/water containing 1% ammonium hydroxide.
-
Elute the analytes from the column using dichloromethane.
-
-
Final Sample Preparation: Evaporate the dichloromethane and redissolve the residue in an acetonitrile/water mixture for LC-MS/MS analysis.
LC-MS/MS Parameters (Exemplary):
-
Instrument: High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (MS/MS).
-
Column: A reverse-phase column, such as a C18 column, is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed to achieve separation.
-
Detection: Mass spectrometry is set to monitor specific mass transitions for 8,9-Z-Avermectin B1a to ensure selective and sensitive detection.
The limit of quantification (LOQ) for this method has been established at 0.5 µg/kg in soil.
Caption: Workflow for the analysis of this compound in soil.
Conclusion
This compound is a crucial photoisomer of Abamectin B1a, and understanding its physicochemical properties is vital for assessing the environmental fate and biological activity of abamectin-based products. While specific experimental data for the pure isomer is scarce, its properties can be inferred from its parent compound and predicted through computational methods. The analytical methodologies, particularly LC-MS/MS, are well-established for its sensitive and specific detection in complex matrices. Further research into the experimental determination of the physicochemical properties of pure this compound would be beneficial for a more complete toxicological and environmental risk assessment.
References
- 1. fao.org [fao.org]
- 2. epa.gov [epa.gov]
- 3. This compound | 113665-89-7 | Benchchem [benchchem.com]
- 4. Avermectin B1a CAS#: 65195-55-3 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Abamectin (Ref: MK 936) [sitem.herts.ac.uk]
- 7. This compound | TRC-A107005-10MG | LGC Standards [lgcstandards.com]
A Technical Guide to the Comparative Biological Activity of 8,9-Z-Abamectin B1a and its Parent Compound, Abamectin B1a
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Abamectin is a macrocyclic lactone produced by the soil bacterium Streptomyces avermitilis. Its biological activity is primarily attributed to Abamectin B1a, which constitutes at least 80% of the technical-grade product. The potent neurotoxic effects of Abamectin B1a on invertebrates have led to its extensive use in agriculture and veterinary medicine.
A significant transformation of Abamectin B1a in the environment is its photodegradation into the 8,9-Z isomer. This isomerization alters the three-dimensional structure of the molecule, which could potentially influence its interaction with biological targets. Understanding the biological activity of this isomer is crucial for a complete assessment of the environmental fate and toxicological profile of abamectin-based products.
Physicochemical Properties
| Property | Abamectin B1a | 8,9-Z-Abamectin B1a |
| IUPAC Name | (10E,14E,16E,22Z)-(1R,4S,5'S,6S,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxo-3,7,19-trioxatetracyclo[15.6.1.1⁴˒⁸.0²⁰˒²⁴]pentacosa-10,14,16,22-tetraen-6-yl 2,6-dideoxy-4-O-(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-3-O-methyl-α-L-arabino-hexopyranoside | (10E,14E,16E,22Z)-(1R,4S,5'S,6S,6'R,8Z,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxo-3,7,19-trioxatetracyclo[15.6.1.1⁴˒⁸.0²⁰˒²⁴]pentacosa-10,14,16,22-tetraen-6-yl 2,6-dideoxy-4-O-(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-3-O-methyl-α-L-arabino-hexopyranoside |
| CAS Number | 65195-55-3 | 113665-89-7 |
| Molecular Formula | C₄₈H₇₂O₁₄ | C₄₈H₇₂O₁₄ |
| Molecular Weight | 873.1 g/mol | 873.1 g/mol |
| Key Structural Difference | trans (E) configuration at the 8,9-double bond | cis (Z) configuration at the 8,9-double bond |
Biological Activity and Toxicity
While a direct, side-by-side comparison of the biological activity of Abamectin B1a and its 8,9-Z isomer is not extensively documented in peer-reviewed literature, regulatory bodies have addressed the toxicity of the isomer. For the purpose of risk assessment, the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA) consider the 8,9-Z isomer to be of no higher toxicity than the parent abamectin. Their biological and toxicological properties are considered to be equivalent.
Mechanism of Action
The primary mechanism of action for avermectins, including Abamectin B1a, is the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the organism. This mechanism is believed to be shared by the 8,9-Z isomer due to its structural similarity to the parent compound.
Experimental Protocols
The following are proposed, detailed methodologies for conducting a comparative analysis of the biological activity of this compound and Abamectin B1a. These protocols are adapted from established methods for testing avermectins.
Proposed Protocol for Comparative Insecticidal Activity (e.g., against Plutella xylostella)
This protocol outlines a leaf-dip bioassay to determine and compare the insecticidal activity of the two compounds.
Materials:
-
Abamectin B1a (analytical standard)
-
This compound (analytical standard)
-
Acetone
-
Triton X-100 (or similar surfactant)
-
Distilled water
-
Cabbage plants (Brassica oleracea)
-
Second-instar larvae of Plutella xylostella
-
Petri dishes, filter paper, micropipettes
Procedure:
-
Preparation of Test Solutions: Prepare 1 mg/mL stock solutions of Abamectin B1a and this compound in acetone. From these stocks, prepare a series of dilutions in distilled water containing 0.05% Triton X-100 to achieve final concentrations ranging from 0.001 to 10 µg/mL. A control solution of 0.05% Triton X-100 in water should also be prepared.
-
Leaf Disc Preparation: Excise 5 cm diameter discs from fresh, untreated cabbage leaves.
-
Treatment: Dip each leaf disc into the respective test or control solution for 10 seconds with gentle agitation.
-
Drying: Place the treated leaf discs on a wire rack and allow them to air-dry for 1-2 hours.
-
Infestation: Place one treated leaf disc in each Petri dish lined with moistened filter paper. Introduce 10-15 second-instar P. xylostella larvae into each dish.
-
Incubation: Seal the Petri dishes and incubate at 25 ± 1°C with a 16:8 hour (L:D) photoperiod and 60-70% relative humidity.
-
Mortality Assessment: After 48 hours, assess larval mortality. Larvae that do not move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration for 50% of the population) values and their 95% confidence intervals for each compound using probit analysis.
Proposed Protocol for Comparative Nematicidal Activity (e.g., against Meloidogyne incognita)
This protocol describes an in vitro assay to evaluate the nematicidal effects of the two compounds.
Materials:
-
Abamectin B1a (analytical standard)
-
This compound (analytical standard)
-
Pluronic F-127
-
Distilled water
-
Second-stage juveniles (J2) of Meloidogyne incognita
-
96-well microtiter plates
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of each compound in a suitable solvent. Create a series of aqueous dilutions containing 0.1% Pluronic F-127 to achieve the desired final test concentrations.
-
Nematode Suspension: Prepare a suspension of M. incognita J2 in distilled water at a concentration of approximately 100 J2 per 50 µL.
-
Assay Setup: In a 96-well plate, add 50 µL of the appropriate test solution to each well. Add 50 µL of the nematode suspension to each well. Each concentration should be replicated at least four times.
-
Incubation: Incubate the plates at 28°C for 24, 48, and 72 hours.
-
Immobility Assessment: At each time point, count the number of immobile nematodes in each well under an inverted microscope. Nematodes that are straight and do not move when probed are considered immobile.
-
Data Analysis: Calculate the percentage of immobile nematodes for each concentration and time point. Determine the EC50 (effective concentration to cause 50% immobility) values for each compound at each time point using appropriate statistical software.
Conclusion
This compound is a significant photodegradation product of Abamectin B1a. While a comprehensive, direct comparison of their biological activities through peer-reviewed quantitative studies is currently lacking, the available information and the stance of major regulatory bodies suggest that their toxicological profiles are very similar. The shared mechanism of action, targeting invertebrate glutamate-gated chloride channels, provides a strong basis for this assumption. The experimental protocols detailed in this guide offer a framework for researchers to conduct direct comparative studies to generate the quantitative data needed for a more definitive assessment. Such research would be invaluable for a more nuanced understanding of the environmental impact and efficacy of abamectin-based products.
Spectroscopic Identification of 8,9-Z-Abamectin B1a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abamectin, a widely used anthelmintic and insecticide, is a mixture of avermectins, with Abamectin B1a being the major component.[1] Exposure to ultraviolet (UV) light can lead to the isomerization of the E-double bond at the 8,9-position of Abamectin B1a to its Z-configuration, forming 8,9-Z-Abamectin B1a.[1] This photoisomerization alters the molecule's three-dimensional structure, which can impact its biological activity and necessitates precise analytical methods for its identification and quantification.
This guide focuses on the key spectroscopic techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)—employed in the structural elucidation of this compound.
Mass Spectrometry (MS) Data
High-Resolution Mass Spectrometry (HRMS), typically coupled with liquid chromatography (LC), is a primary tool for the identification of this compound.
Molecular Formula and Mass
The fundamental molecular properties of this compound are identical to its E-isomer.
| Property | Value |
| Molecular Formula | C₄₈H₇₂O₁₄ |
| Molecular Weight | 873.08 g/mol |
| Monoisotopic Mass | 872.492207 Da |
ESI-MS/MS Fragmentation Analysis
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is instrumental in the structural confirmation of this compound. The fragmentation pattern is expected to be very similar to that of Abamectin B1a, with the primary ions resulting from the loss of the disaccharide moiety and subsequent cleavages of the macrocyclic ring.
The positive ion ESI-MS spectrum of Avermectin B1a typically shows an intense ammonium adduct ion [M+NH₄]⁺ at m/z 890.5. The fragmentation of this precursor ion provides characteristic product ions. The same precursor ion is expected for this compound.
Table 1: Key ESI-MS/MS Transitions for Avermectin B1a and its 8,9-Z Isomer
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
| Avermectin B1a | 890.5 | 567.4, 305.1 |
| 8,9-Z-Avermectin B1a | 890.5 | 567.3, 305.1 |
Note: The minor difference in the mass of the product ion at m/z 567.4 vs 567.3 is within typical mass spectrometer tolerances and may not be a definitive distinguishing feature without high-resolution instrumentation.
A proposed major ESI-MS/MS fragmentation pathway for Avermectin B1a is detailed in a comprehensive study on its degradation products.[2] This pathway, initiated by the loss of the sugar moieties, serves as a crucial reference for interpreting the MS/MS spectrum of this compound. The core fragmentation is unlikely to differ significantly due to the isomeric change at the 8,9-double bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
A complete and assigned ¹H and ¹³C NMR dataset for this compound is not available in the public domain literature. However, NMR spectroscopy is essential for the unambiguous confirmation of the Z-geometry of the 8,9-double bond.
Reference NMR Data for Abamectin B1a
To aid in the identification of this compound, the reported ¹H NMR data for the parent compound, Abamectin B1a, is presented below. A quantitative ¹H NMR (qNMR) method has been developed for Abamectin B1a, utilizing the signal at 5.56 ppm for quantification.[3]
Table 2: Selected ¹H NMR Chemical Shifts for Abamectin B1a
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-9 | ~5.8 | m |
| H-8 | ~5.4 | d |
| H-10 | ~5.9 | m |
| H-11 | ~5.5 | m |
| H-3 | ~4.7 | m |
| H-5 | ~3.9 | m |
| H-13 | ~4.0 | m |
| H-1' | ~4.9 | d |
| H-1'' | ~4.6 | d |
Note: These are approximate values and can vary based on the solvent and instrument used. The full assignment of the complex spectrum requires 2D NMR techniques.
Expected NMR Spectral Changes for the 8,9-Z Isomer
The key difference in the NMR spectra between the E and Z isomers will be observed in the chemical shifts and coupling constants of the protons and carbons around the 8,9-double bond.
-
¹H NMR: The chemical shift of H-8 and H-9 are expected to shift. The through-space interaction in the Z-isomer may cause shielding or deshielding effects on nearby protons, leading to observable changes in their chemical shifts. The coupling constant (³J) between H-8 and H-9 is also expected to change, although in this complex ring system, dihedral angle dependencies may be complex.
-
¹³C NMR: The chemical shifts of C-8 and C-9 will be indicative of the double bond geometry. Typically, carbons in a Z-configuration are shielded (shifted to a lower ppm value) compared to their E-counterparts due to steric compression. Minor shifts for adjacent carbons (C-7, C-10) are also anticipated.
Definitive structural elucidation would require the isolation of the 8,9-Z isomer and comprehensive 1D and 2D NMR analysis (COSY, HSQC, HMBC).
Experimental Protocols
The following sections detail the methodologies for the analysis of this compound.
Sample Preparation (QuEChERS method)
A common method for extracting avermectins from complex matrices like soil or food is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Extraction: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate. Shake for 1 minute and then centrifuge.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a tube containing 25 mg of PSA (primary secondary amine) and 150 mg of anhydrous magnesium sulfate per mL of extract. Shake for 30 seconds and centrifuge.
-
Final Solution: The resulting supernatant is ready for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM ammonium formate in water with a small percentage of acetonitrile.
-
Mobile Phase B: Acetonitrile with a small percentage of water and 10 mM ammonium formate.
-
Gradient: A gradient elution starting with a lower percentage of mobile phase B and increasing to a high percentage to elute the analytes.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
MS/MS Conditions:
-
Ionization Mode: ESI positive.
-
Precursor Ion: [M+NH₄]⁺ at m/z 890.5.
-
Product Ions: Monitor the transitions listed in Table 1.
-
Collision Energy: Optimized for the specific instrument and analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Isolation: The this compound isomer must first be isolated from the sample matrix, typically using preparative HPLC.
-
Sample Purity: The purity of the isolated fraction should be confirmed by analytical HPLC.
-
NMR Sample: Dissolve a sufficient amount (typically 1-5 mg) of the purified isomer in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in an NMR tube.
NMR Experiments:
-
1D NMR: ¹H and ¹³C{¹H} spectra.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is key to confirming the Z-geometry of the 8,9-double bond.
-
Visualizations
The following diagrams illustrate the formation and analytical workflow for this compound.
Caption: Photochemical Isomerization of Abamectin B1a to its 8,9-Z Isomer.
Caption: Analytical Workflow for the Identification of this compound.
References
Stereoisomerism in Avermectin Compounds: A Technical Guide to a Core Pharmaceutical Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avermectins, a class of 16-membered macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis, are renowned for their potent anthelmintic and insecticidal properties. Their complex molecular architecture, featuring multiple stereogenic centers, gives rise to a rich stereoisomerism that is pivotal to their biological activity. This technical guide provides an in-depth exploration of the stereoisomerism in avermectin compounds, with a particular focus on the significance of the spiroketal moiety and other chiral centers. We delve into the comparative biological activities of different stereoisomers, detail relevant experimental protocols for their separation and biological evaluation, and illustrate the key signaling pathway involved in their mechanism of action.
Introduction: The Structural Complexity and Importance of Avermectins
The avermectin family of compounds, including the well-known derivative ivermectin, has had a profound impact on veterinary and human medicine, as well as agriculture. Their broad-spectrum activity against a wide range of nematodes and arthropods has made them indispensable tools in combating parasitic diseases and crop pests.
The intricate structure of avermectins is characterized by a polyketide-derived macrocyclic lactone, a spiroketal system, a hexahydrobenzofuran ring, and a disaccharide moiety. The presence of numerous chiral centers results in a large number of possible stereoisomers, but only a select few are produced naturally and exhibit significant biological activity. Understanding the role of each stereocenter is crucial for the rational design of new, more effective, and selective avermectin derivatives.
The Critical Role of Stereoisomerism in Biological Activity
The three-dimensional arrangement of atoms in avermectin molecules is not merely a structural curiosity; it is a fundamental determinant of their interaction with their biological target, the glutamate-gated chloride channels (GluCls) in invertebrates.
The Spiroketal Moiety: The (R) Configuration at C21 is Key
The 6,6-spiroketal is a defining feature of the avermectin scaffold. The stereochemistry at the spirocyclic carbon, C21, is of paramount importance. Natural avermectins exclusively possess the (R) configuration at this center. Studies have shown that the spiroketal with the native (R) configuration at the C21 atom has a broader biological activity spectrum compared to its (S) epimer.[1] This highlights the stringent stereochemical requirements of the binding pocket on the target receptor.
Other Stereocenters and Their Influence
Beyond the C21 spirocenter, other stereogenic centers throughout the macrocycle and the sugar moieties also contribute to the overall conformation and biological activity of the molecule. For instance, the relative stereochemistry of the substituents on the hexahydrobenzofuran ring and the configuration of the hydroxyl and methyl groups along the macrocyclic backbone are critical for maintaining the optimal shape for receptor binding.
Quantitative Analysis of Avermectin Analogue Activity
| Compound | Target Organism | LC50 (μM) | Reference |
| Avermectin | Tetranychus cinnabarinus | 0.013 | [2][3] |
| Compound 9j | Tetranychus cinnabarinus | 0.005 | [2][3] |
| Compound 16d | Tetranychus cinnabarinus | 0.002 | [2][3] |
| Avermectin | Bursaphelenchus xylophilus | 6.746 | [2][3] |
| Compound 9b | Bursaphelenchus xylophilus | 2.959 - 5.013 | [2][3] |
| Compound 9d-f | Bursaphelenchus xylophilus | 2.959 - 5.013 | [2][3] |
| Compound 9h | Bursaphelenchus xylophilus | 2.959 - 5.013 | [2][3] |
| Compound 9j | Bursaphelenchus xylophilus | 2.959 - 5.013 | [2][3] |
| Compound 9l | Bursaphelenchus xylophilus | 2.959 - 5.013 | [2][3] |
| Compound 9n | Bursaphelenchus xylophilus | 2.959 - 5.013 | [2][3] |
| Compound 9p | Bursaphelenchus xylophilus | 2.959 - 5.013 | [2][3] |
| Compound 9r | Bursaphelenchus xylophilus | 2.959 - 5.013 | [2][3] |
| Compound 9v | Bursaphelenchus xylophilus | 2.959 - 5.013 | [2][3] |
| Compound 17d | Bursaphelenchus xylophilus | 2.959 - 5.013 | [2][3] |
Experimental Protocols
HPLC Separation of Avermectin B1a and B1b Diastereomers
Objective: To separate the diastereomeric components of Abamectin (Avermectin B1a and B1b).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
Analytical Column: Phenomenex® Gemini C18 (150 mm × 4.6 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile: Methanol: Ultrapure Water (53:35:12, v/v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 250 nm.
Procedure:
-
Standard Preparation: Prepare a standard solution of Abamectin reference standard in methanol.
-
Sample Preparation: Dissolve the Abamectin sample in methanol to a similar concentration as the standard solution.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Identify and quantify Avermectin B1a and B1b peaks based on their retention times compared to the reference standard.
Bioassay of Avermectin against the Two-Spotted Spider Mite (Tetranychus urticae)
Objective: To determine the acaricidal activity of avermectin compounds against adult female Tetranychus urticae.
Materials:
-
Adult female T. urticae.
-
Bean leaf discs (approximately 2 cm in diameter).
-
Petri dishes.
-
Moist cotton pads.
-
Avermectin test solutions of varying concentrations.
-
Control solution (solvent only).
-
Fine brush for mite transfer.
Procedure:
-
Preparation of Leaf Discs: Place bean leaf discs on moist cotton pads in Petri dishes.
-
Mite Infestation: Transfer a known number of adult female mites (e.g., 10-20) onto each leaf disc using a fine brush.
-
Treatment Application: Apply a specific volume of the avermectin test solution or control solution to each leaf disc, ensuring even coverage.
-
Incubation: Maintain the Petri dishes under controlled conditions (e.g., 25°C, 60% relative humidity, 16:8 h light:dark photoperiod).
-
Mortality Assessment: After a set exposure period (e.g., 24, 48, or 72 hours), count the number of dead and live mites on each disc. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.
Bioassay of Avermectin against the Pine Wood Nematode (Bursaphelenchus xylophilus)
Objective: To evaluate the nematicidal activity of avermectin compounds against Bursaphelenchus xylophilus.
Materials:
-
Mixed-stage culture of B. xylophilus.
-
96-well microplates.
-
Avermectin test solutions of varying concentrations in a suitable solvent (e.g., DMSO) and diluted in distilled water.
-
Control solution (distilled water with the same concentration of solvent).
-
Stereomicroscope.
Procedure:
-
Nematode Suspension: Prepare a suspension of B. xylophilus in distilled water with a known density of nematodes.
-
Plate Setup: Add a specific volume of the nematode suspension to each well of a 96-well microplate.
-
Treatment Application: Add the avermectin test solutions or control solution to the respective wells.
-
Incubation: Incubate the microplates at a suitable temperature (e.g., 25°C) for a defined period (e.g., 24, 48, or 72 hours).
-
Mortality Assessment: Observe the nematodes in each well under a stereomicroscope. Nematodes that are immobile and do not respond to probing are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value.
Signaling Pathway and Experimental Workflow
Avermectins exert their effects by targeting glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of invertebrates.
The following diagram illustrates a typical experimental workflow for assessing the biological activity of avermectin stereoisomers.
Conclusion and Future Directions
The stereochemistry of avermectin compounds is a critical factor governing their potent biological activity. The exclusive natural occurrence of the (21R)-spiroketal configuration underscores the highly specific nature of the interaction with the invertebrate glutamate-gated chloride channel. While SAR studies on various analogues have provided valuable data, a direct quantitative comparison of the C21 epimers remains a key area for future research.
The development of synthetic methodologies to access a wider range of avermectin stereoisomers will be instrumental in further elucidating the precise structural requirements for optimal activity. Such studies will not only deepen our fundamental understanding of this important class of natural products but also pave the way for the design of next-generation parasiticides with improved efficacy, selectivity, and resistance-breaking properties. The detailed experimental protocols provided herein serve as a valuable resource for researchers in this endeavor.
References
An In-depth Technical Guide to the Z-configuration at the 8,9-position of Abamectin B1a
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 8,9-Z geometric isomer of Abamectin B1a, a significant photodegradation product of the parent E-isomer. Abamectin, a widely used anthelmintic and insecticide, is a mixture of avermectins, with Abamectin B1a being the major component. The stereochemistry at the 8,9-double bond is a critical factor influencing the molecule's three-dimensional structure and, consequently, its biological activity.
Isomeric Nature and Formation
Abamectin B1a naturally exists with a trans (E) configuration at the 8,9-double bond. The 8,9-Z-Abamectin B1a is a geometric isomer where this double bond has a cis (Z) configuration. This isomerization primarily occurs through photodegradation when Abamectin B1a is exposed to light, particularly UV radiation.[1] This process can occur on various surfaces and in different environmental matrices, such as soil and water.
The conversion of the E-isomer to the Z-isomer is a key aspect of Abamectin's environmental fate and has implications for its residual activity. The half-life for the photodegradation of Abamectin B1a can vary depending on environmental conditions.
Caption: Isomerization of Abamectin B1a.
Experimental Protocols
Analytical Method for the Determination of Abamectin B1a and its 8,9-Z Isomer
A validated analytical method for the quantitative determination of Abamectin B1a, Abamectin B1b, and this compound in soil and water utilizes High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS/MS).[2]
Workflow:
Caption: Analytical workflow for this compound.
Key Steps:
-
Extraction: Soil samples are extracted with an acetonitrile/water mixture. For water samples, a liquid-liquid extraction with dichloromethane is performed.
-
Cleanup: The crude extract is purified using a solid-phase extraction (SPE) column.
-
Analysis: The purified extract is analyzed by reverse-phase HPLC coupled with a tandem mass spectrometer.
Table 1: HPLC-MS/MS Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase |
| Mobile Phase | Gradient of acetonitrile and water with ammonium acetate |
| Detection | ESI+ in Multiple Reaction Monitoring (MRM) mode |
| Limit of Quantitation (LOQ) in Soil | 0.5 µg/kg[2] |
| Limit of Quantitation (LOQ) in Water | 0.05 µg/L |
Preparative Purification of this compound
The isolation of this compound from a mixture of photodegradation products can be achieved using preparative HPLC.
Key Steps:
-
Photodegradation: A solution of Abamectin B1a in a suitable solvent (e.g., methanol) is irradiated with a UV lamp to generate a mixture of photoproducts, including the 8,9-Z isomer.
-
Preparative HPLC: The resulting mixture is subjected to preparative reverse-phase HPLC to separate the different components.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC to identify and pool the fractions containing the pure 8,9-Z isomer.
Structural Elucidation
The definitive identification of this compound relies on advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a detailed comparative analysis of the 1H and 13C NMR spectra of the E and Z isomers is not widely published, studies have confirmed the use of 1D and 2D NMR for the structural elucidation of Abamectin degradation products, including the 8,9-Z isomer. The key differences in the NMR spectra would be expected in the chemical shifts and coupling constants of the protons and carbons around the 8,9-double bond due to the change in stereochemistry.
X-ray Crystallography
To date, there is no publicly available information on the single-crystal X-ray structure of this compound. Such a structure would provide the most definitive proof of its three-dimensional conformation.
Quantitative Data
Physicochemical Properties
Table 2: Physicochemical Properties of Abamectin B1a and its 8,9-Z Isomer
| Property | Abamectin B1a (E-isomer) | This compound (Z-isomer) |
| Molecular Formula | C48H72O14 | C48H72O14 |
| Molecular Weight | 873.1 g/mol | 873.1 g/mol |
| CAS Number | 65195-55-3 | 113665-89-7[3] |
Biological Activity
The geometric configuration at the 8,9-position significantly impacts the biological activity of Abamectin B1a. Toxicological studies have been conducted on the 8,9-Z isomer.
Table 3: Acute Oral Toxicity of Abamectin B1a and its 8,9-Z Isomer in Mice
| Compound | Strain | LD50 (mg/kg bw) |
| This compound | CD-1 mice | 217[4] |
| This compound | CF-1 mice | 20[4] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for avermectins involves their interaction with glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells. This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite. The altered three-dimensional shape of the 8,9-Z isomer is believed to reduce its binding affinity to these channels, leading to its lower biological activity.
Caption: Avermectin's mechanism of action.
Conclusion
The this compound is a significant geometric isomer of Abamectin B1a, formed primarily through photodegradation. Its altered stereochemistry at the 8,9-double bond leads to a different three-dimensional structure and, consequently, reduced biological activity compared to the parent E-isomer. While analytical methods for its detection and quantification are well-established, detailed protocols for its targeted synthesis and comprehensive comparative biological activity data are limited in the public domain. Further research into the specific structure-activity relationship of the E and Z isomers could provide valuable insights for the development of more stable and effective avermectin-based parasiticides.
References
A Technical Guide to the Key Differences Between Abamectin B1a and its 8,9-Z Isomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abamectin, a widely utilized anthelmintic and insecticide, is a mixture of avermectins, with Abamectin B1a being the major and most biologically active component.[1] Under the influence of ultraviolet radiation, Abamectin B1a can undergo photoisomerization to form the 8,9-Z isomer. This technical guide provides an in-depth analysis of the core differences between Abamectin B1a (the native E-isomer) and its 8,9-Z isomer, focusing on their structural, physicochemical, and biological properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pesticide research.
Structural and Physicochemical Differences
The fundamental distinction between Abamectin B1a and its 8,9-Z isomer lies in the stereochemistry of the double bond at the C8-C9 position of the macrocyclic lactone ring.[1] Abamectin B1a possesses a trans (E) configuration at this position, while the 8,9-Z isomer has a cis (Z) configuration.[1] This geometric isomerization leads to a change in the three-dimensional structure of the molecule, which in turn influences its interaction with biological targets and its physicochemical properties.[1]
| Property | Abamectin B1a | 8,9-Z Isomer of Abamectin B1a | Reference |
| Molecular Formula | C48H72O14 | C48H72O14 | [1][2] |
| Molecular Weight | ~873.1 g/mol | ~873.1 g/mol | [2] |
| Stereochemistry at C8-C9 | trans (E) | cis (Z) | [1] |
| Formation | Major component of Abamectin | Photodegradation product of Abamectin B1a | [1] |
| Water Solubility | Low | Expected to be low, similar to the parent compound | [1] |
Biological Activity and Toxicity
The structural alteration between the two isomers has a significant impact on their biological activity. The trans configuration of Abamectin B1a is considered more favorable for potent insecticidal activity.[1] The change to the cis configuration in the 8,9-Z isomer is believed to reduce its binding affinity to the target site, the glutamate-gated chloride channels (GluCls) in invertebrates, leading to decreased insecticidal efficacy.[1] However, specific comparative insecticidal efficacy data (e.g., LC50 values against various pests) are not extensively available in published literature.
In terms of mammalian toxicity, the 8,9-Z isomer is not considered to be more toxic than the parent Abamectin B1a. For the purpose of dietary risk assessment, Abamectin and its 8,9-Z isomer are often considered together.[3][4]
| Parameter | Species | Abamectin B1a | 8,9-Z Isomer of Abamectin B1a | Reference |
| Acute Oral LD50 | CD-1 Mice | Not specified | 217 mg/kg bw | [3][4] |
| Acute Oral LD50 | CF-1 Mice | Not specified | 20 mg/kg bw | [3][4] |
Mechanism of Action
The primary mode of action for Abamectin B1a in invertebrates is the potentiation of glutamate-gated chloride channels (GluCls), which are present in the nerve and muscle cells of these organisms. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the pest. Abamectin also interacts with GABA (γ-aminobutyric acid) receptors.
The change in stereochemistry in the 8,9-Z isomer is thought to alter the molecule's fit within the binding pocket of the GluCl receptor, thereby reducing its potency.
Signaling Pathway of Abamectin at the Invertebrate Glutamate-Gated Chloride Channel
Caption: Mechanism of Abamectin B1a action on invertebrate GluCls.
Recent studies on the cytotoxic effects of Abamectin in mammalian cells have indicated the involvement of other signaling pathways, including the generation of reactive oxygen species (ROS) and the activation of JNK and ATM/ATR pathways, as well as the inhibition of the PI3K/AKT pathway.[5][6][7][8] It is important to note that these pathways are associated with toxicity at higher concentrations and may not be part of the primary insecticidal mechanism of action.
Hypothesized Downstream Signaling of Abamectin-Induced Cytotoxicity in Mammalian Cells
Caption: Proposed pathways of Abamectin-induced cytotoxicity.
Experimental Protocols
Formation of 8,9-Z Isomer (Photoisomerization)
The 8,9-Z isomer of Abamectin B1a is primarily formed through photodegradation.[1] A typical experimental setup to induce and study this isomerization would involve:
-
Preparation of Abamectin B1a solution: Dissolve a known concentration of Abamectin B1a standard in a suitable solvent (e.g., methanol or acetonitrile).
-
UV Irradiation: Expose the solution to a controlled UV light source (e.g., a mercury lamp with a specific wavelength, such as 254 nm).
-
Time-course sampling: Withdraw aliquots of the solution at different time intervals.
-
Analysis: Analyze the samples using a suitable chromatographic method (as described below) to monitor the degradation of Abamectin B1a and the formation of the 8,9-Z isomer.
Analytical Methodology for Isomer Separation and Quantification
The separation and quantification of Abamectin B1a and its 8,9-Z isomer require high-resolution chromatographic techniques.
4.2.1. Sample Preparation (QuEChERS Method for Complex Matrices)
A common and effective method for extracting and cleaning up Abamectin residues from complex samples like soil or food is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Caption: QuEChERS sample preparation workflow for Abamectin analysis.
4.2.2. Chromatographic Analysis
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method is widely used for Abamectin analysis. A key consideration is that Abamectin B1a and its 8,9-Z isomer produce identical fluorescent derivatives. Therefore, complete chromatographic separation is essential for their individual quantification.[1]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the determination of Abamectin B1a and its 8,9-Z isomer.[9][10]
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.
-
MRM Transitions: Specific parent-to-daughter ion transitions are monitored for each compound to ensure accurate identification and quantification. For example:
-
Avermectin B1a: 890.5 → 567.4; 890.5 → 305.1
-
8,9-Z isomer of avermectin B1a: 890.5→ 305.1; 890.5 → 567.3
-
-
Limit of Quantitation (LOQ): The LOQ for these compounds in water has been reported to be as low as 0.05 µg/L, and in soil, around 0.5 µg/kg.[9][10]
-
Conclusion
The primary difference between Abamectin B1a and its 8,9-Z isomer is the trans to cis isomerization at the C8-C9 double bond, which is primarily induced by photodegradation. This structural change is understood to reduce the insecticidal efficacy of the molecule by altering its binding to glutamate-gated chloride channels. While the 8,9-Z isomer is considered to be of no greater mammalian toxicity than the parent compound, its formation and presence are important considerations in environmental fate studies and dietary risk assessments. The analytical methods outlined in this guide provide robust procedures for the separation and quantification of these two isomers, which is crucial for accurate residue analysis and further research into their respective biological activities. Further studies are warranted to provide a more comprehensive quantitative comparison of the biological and physicochemical properties of these two isomers.
References
- 1. 8,9-Z-Abamectin B1a | 113665-89-7 | Benchchem [benchchem.com]
- 2. This compound | C48H72O14 | CID 138394064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apps.who.int [apps.who.int]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Abamectin induces apoptosis and autophagy by inhibiting reactive oxygen species-mediated PI3K/AKT signaling in MGC803 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ROS accumulation contributes to abamectin-induced apoptosis and autophagy via the inactivation of PI3K/AKT/mTOR pathway in TM3 Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
Methodological & Application
Synthesis of 8,9-Z-Abamectin B1a Standard for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of the 8,9-Z-Abamectin B1a isomer, a critical reference standard for research and regulatory purposes. Abamectin, a widely used anthelmintic and insecticide, is a mixture of avermectins, with Abamectin B1a being the major component. The 8,9-Z isomer is a significant photodegradation product of Abamectin B1a.[1][2] The controlled synthesis of this isomer is essential for accurate analytical quantification and toxicological studies. This protocol outlines a method for the photochemical isomerization of Abamectin B1a to its 8,9-Z isomer, followed by purification and characterization.
Introduction
Abamectin B1a possesses a trans (E) configuration at the 8,9-position double bond.[3] Exposure to ultraviolet (UV) radiation induces isomerization to the cis (Z) configuration, yielding this compound.[3] This transformation necessitates the availability of a pure standard of the 8,9-Z isomer for use in residue analysis and metabolic studies. The following protocols provide a framework for the laboratory-scale synthesis and purification of this standard.
Experimental Protocols
Protocol 1: Photochemical Synthesis of this compound
This protocol describes the UV-induced isomerization of Abamectin B1a.
Materials:
-
Abamectin B1a (≥95% purity)
-
Methanol (HPLC grade)
-
Quartz reaction vessel
-
UV lamp (254 nm)
-
Stir plate and stir bar
-
Nitrogen gas line
Procedure:
-
Prepare a solution of Abamectin B1a in methanol at a concentration of 1 mg/mL in a quartz reaction vessel.
-
Place the vessel on a stir plate and begin gentle stirring.
-
Purge the solution with a gentle stream of nitrogen gas for 15 minutes to remove dissolved oxygen, which can interfere with the reaction.
-
Position the UV lamp to irradiate the solution. Direct irradiation with UV light at 254 nm is effective for this isomerization.[3]
-
Irradiate the solution under continuous stirring. The reaction progress should be monitored periodically (e.g., every 30 minutes) by analytical HPLC to determine the ratio of the E and Z isomers.
-
Continue irradiation until the desired conversion to the 8,9-Z isomer is achieved or a photostationary state is reached.
-
Upon completion, evaporate the methanol under reduced pressure at a temperature below 40°C to obtain the crude product mixture containing both Abamectin B1a and this compound.
Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol details the separation of the 8,9-Z isomer from the crude reaction mixture.
Instrumentation and Conditions:
-
Instrument: Preparative HPLC system
-
Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 85:15 v/v)
-
Flow Rate: 20 mL/min
-
Detection: UV at 245 nm
-
Injection Volume: Dependent on column capacity and sample concentration
Procedure:
-
Dissolve the crude product from Protocol 1 in a minimal amount of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Perform multiple injections of the filtered solution onto the preparative HPLC system.
-
Collect the fractions corresponding to the this compound peak. The retention time of the Z-isomer is typically shorter than that of the E-isomer under these conditions.
-
Pool the collected fractions containing the pure 8,9-Z isomer.
-
Evaporate the solvent under reduced pressure at a temperature below 40°C to yield the purified this compound standard.
-
Store the purified standard at -20°C in the dark.
Protocol 3: Characterization of this compound
This protocol outlines the analytical methods for confirming the identity and purity of the synthesized standard.
1. Analytical HPLC:
-
Use an analytical C18 column with a mobile phase of acetonitrile/water to confirm the purity of the final product. The purity should be ≥95%.
2. Mass Spectrometry (MS):
-
Confirm the molecular weight of the compound using LC-MS/MS.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
The expected ammonium adduct ion [M+NH₄]⁺ is at m/z 890.5.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃) to confirm the structure and the Z-configuration of the 8,9-double bond. While comprehensive NMR data for the 8,9-Z isomer is not widely published, comparison with the spectra of Abamectin B1a will show characteristic shifts for the protons and carbons near the 8,9-position.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₄₈H₇₂O₁₄ |
| Molecular Weight | 873.08 g/mol |
| CAS Number | 113665-89-7 |
| Appearance | White to off-white solid |
| ¹H NMR | Data to be acquired upon synthesis |
| ¹³C NMR | Data to be acquired upon synthesis |
| MS (ESI+) | [M+NH₄]⁺ = 890.5 |
Table 2: Analytical HPLC Recovery Data for this compound in Various Matrices
| Matrix | Fortification Level | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Soil | 0.5 - 5.0 µg/kg | 70 - 120 | < 20 |
| Wine | 1 - 25 ng/g | 102 | Not specified |
| Water | Not specified | 85 - 86 | ~9.7 |
| General Residue Analysis | Not specified | 83 - 84 | Not specified |
Note: The recovery data is based on established analytical methods for residue detection and provides an indication of the expected analytical performance for the synthesized standard.[1]
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Signaling Pathways
Abamectin primarily exerts its effect by acting as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrates. This leads to an increased influx of chloride ions into nerve and muscle cells, causing hyperpolarization and subsequent paralysis of the pest. While the specific activity of the 8,9-Z isomer on GluCls is not extensively detailed in publicly available literature, its structural similarity to the parent compound suggests a similar mode of action.
Caption: Proposed signaling pathway for Abamectin and its 8,9-Z isomer in invertebrates.
References
Application Notes & Protocols for the Detection of 8,9-Z-Abamectin B1a in Soil
Introduction
Abamectin, a widely used insecticide and nematicide, is a mixture of avermectin B1a (>80%) and avermectin B1b (<20%). Environmental factors, such as UV light, can cause the isomerization of the parent compound to form isomers like 8,9-Z-Abamectin B1a.[1] Monitoring the presence and concentration of these residues in soil is crucial for environmental risk assessment and ensuring food safety. This document provides detailed analytical methods for the extraction, cleanup, and quantification of this compound in soil samples, tailored for researchers, scientists, and professionals in drug development. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.
I. Analytical Methodologies
A variety of analytical methods are suitable for the determination of abamectin and its isomers in soil. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating and quantifying abamectin residues.[2] Reversed-phase chromatography, typically with a C18 column, is the most common approach.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantitative determination of avermectin B1a, avermectin B1b, and 8,9-Z avermectin B1a in soil.[3] It is capable of achieving low limits of detection and quantification.
-
HPLC with Fluorescence Detection (HPLC-FLD): This method involves a derivatization step to convert the non-fluorescent abamectin into a fluorescent derivative, which can then be detected with high sensitivity.[4]
-
HPLC with UV Detection: A common and accessible method for the analysis of abamectin, with detection typically performed at a wavelength of 245 nm.[1][2]
II. Sample Preparation Techniques
Effective sample preparation is critical for accurate and reliable analysis of pesticide residues in complex matrices like soil. The goal is to extract the analytes of interest and remove interfering substances.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become a popular choice for pesticide residue analysis in various matrices, including soil.[5][6] It involves an initial extraction with an organic solvent (commonly acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE).[5]
-
Accelerated Solvent Extraction (ASE): ASE is an automated technique that uses elevated temperatures and pressures to extract analytes from solid samples quickly and with reduced solvent consumption.[7]
-
Solid-Phase Extraction (SPE): SPE is a common cleanup technique used after initial solvent extraction to remove co-extractives and concentrate the analytes before chromatographic analysis.[8]
III. Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the detection of abamectin and its isomers in soil and other relevant matrices.
Table 1: Performance of LC-MS/MS Methods for Avermectin Analysis
| Analyte | Matrix | Method | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| Avermectin B1a | Soil | LC-MS/MS | 0.5 | Not Reported | 70-120 | [3] |
| Avermectin B1b | Soil | LC-MS/MS | 0.5 | Not Reported | 70-120 (one low recovery at 37%) | [3] |
| 8,9-Z Avermectin B1a | Soil | LC-MS/MS | 0.5 | Not Reported | 70-120 | [3] |
| Abamectin | Soybean Roots | LC-MS/MS | 100 | 50 | 99-106 | [8] |
| Abamectin | Crops | UHPLC-MS/MS | Not Reported | 1.2 | Satisfactory | [9] |
| Eprinomectin | Crops | UHPLC-MS/MS | Not Reported | 2.4 | Satisfactory |[9] |
Table 2: Performance of HPLC-FLD Method for Abamectin Analysis
| Analyte | Matrix | Method | LOQ (µg/L) | LOD (µg/L) | Recovery (%) | Reference |
|---|
| Abamectin | Water | HPLC-FLD | 0.2 | 0.1 | ~108 |[4] |
Table 3: Recovery Rates for Abamectin using HPLC-MS/MS with ASE
| Analyte | Detection Method | Recovery (%) | Reference |
|---|---|---|---|
| Abamectin | UV | 91 | [7] |
| Abamectin | MS/MS | 68 | [7] |
| Avermectin B1a | MS/MS | 53.6 | [7] |
| Avermectin B1b | MS/MS | 36.8 |[7] |
Experimental Protocols
Protocol 1: QuEChERS Extraction and LC-MS/MS Analysis of this compound in Soil
This protocol is based on the widely used QuEChERS methodology, which is known for its simplicity and efficiency in pesticide residue analysis.[5][6]
1. Sample Extraction:
- Weigh 10 g of a soil sample (with at least 70% water content) into a 50 mL centrifuge tube. For air-dried soil, use 3 g and add 7 mL of water, vortex, and allow to hydrate for 30 minutes.[5]
- Add 10 mL of acetonitrile to the tube.
- Shake vigorously for 5 minutes. A mechanical shaker can be used for this step.[5]
- Add the contents of a citrate-buffered QuEChERS salt pouch (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).[5]
- Shake immediately and vigorously for at least 2 minutes.[5]
- Centrifuge the tube for 5 minutes at ≥3000 rcf.[5]
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Transfer 1 mL of the supernatant (acetonitrile extract) to a 2 mL dSPE cleanup tube containing a suitable sorbent blend (e.g., magnesium sulfate and C18).
- Vortex for 30 seconds.[5]
- Centrifuge for 2 minutes at ≥5000 rcf.[5]
- Transfer the purified extract into an autosampler vial for LC-MS/MS analysis.[5]
3. LC-MS/MS Analysis:
- LC System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
- Mobile Phase: A gradient of methanol, acetonitrile, and water.[1] A typical starting condition could be a mixture of acetonitrile and water.
- Flow Rate: 0.8 mL/min.[1]
- Injection Volume: 5 µL.[1]
- Column Temperature: 30°C.[1]
- MS/MS Detector: A tandem mass spectrometer equipped with an appropriate ionization source (e.g., APCI or ESI).[7]
- Detection: Monitor the specific precursor-product ion transitions for this compound.
Workflow for QuEChERS Extraction and LC-MS/MS Analysis
References
- 1. cipac.org [cipac.org]
- 2. Analysis of Abamectin Using High Performance Liquid Chromatography Techniques [cnagrochem.com]
- 3. epa.gov [epa.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. weber.hu [weber.hu]
- 6. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brjac.com.br [brjac.com.br]
- 9. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 8,9-Z-Abamectin B1a using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abamectin, a widely used anthelmintic and insecticide, is a mixture of avermectins, with Abamectin B1a being the major component (≥80%).[1][2] During its production and under UV irradiation, Abamectin B1a can convert to its photoisomer, 8,9-Z-Abamectin B1a.[1][3] The quantification of this isomer is crucial for quality control and to understand the degradation profile of Abamectin-containing products. This application note provides a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol for the sensitive and selective quantification of this compound.
Experimental Protocols
This protocol is a synthesis of validated methods for the analysis of Abamectin and its isomers in various matrices.[4][5][6][7]
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for different sample types.
a) For Biological Tissues (e.g., Bovine Muscle, Liver, Fat) [4]
-
Homogenize 1 g of the tissue sample.
-
Add 10 mL of isooctane to a 50 mL centrifuge tube containing the homogenized sample.
-
Vortex vigorously for 1 minute to perform liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the isooctane (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile/water (50:50, v/v) for LC-MS/MS analysis.
b) For Soil Samples [5]
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of dichloromethane.
-
Shake vigorously for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
The analytes are eluted with dichloromethane, which is then removed by rotary evaporation.[5]
-
The remaining residue is dissolved in acetonitrile/water for analysis.[5]
c) For Water Samples [7]
-
To a 100 mL water sample, add 20 mL of acetonitrile to desorb any analytes from the container surfaces.
-
Take a 75 mL aliquot and partition it twice with 20 mL of dichloromethane in a separatory funnel.
-
Pool the organic layers and evaporate to dryness.
-
Reconstitute the residue in 1 mL of 50% (v/v) acetonitrile/water for LC-MS/MS analysis.[7]
d) QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method [2][6]
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.[6]
-
Add 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogencitrate sesquihydrate. Shake for 1 minute and then centrifuge for 5 minutes at 3000 rpm.[6]
-
Transfer an aliquot of the supernatant to a tube containing 25 mg PSA (primary secondary amine) and 150 mg magnesium sulfate per mL of extract. Shake for 30 seconds and centrifuge.[6]
-
The final extract is ready for LC-MS/MS analysis.
HPLC-MS/MS Analysis
The following are typical instrument conditions. Optimization may be required based on the specific instrument used.
a) Liquid Chromatography Conditions
| Parameter | Condition |
| Column | TSK-GEL ODS 100V (50 x 2.1 mm, 1.9 µm) or equivalent C18 column[4] |
| Mobile Phase A | 0.1 mM Ammonium formate with 0.1% formic acid in water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient | Start with 30% B, ramp to 100% B[6] |
| Flow Rate | 0.2 - 0.3 mL/min[4][6] |
| Injection Volume | 10 µL[6] |
| Column Temperature | 30°C |
b) Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][6] |
| Source Temperature | ≤ 300 °C (to avoid signal reduction)[6] |
| MRM Transitions | See Table 1 below |
Table 1: MRM Transitions for Abamectin B1a and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Abamectin B1a | 890.5 / 890.6 / 890.7 | 567.4 / 567.1 / 567.2[6][8][9] |
| 305.1 / 305.2[6][8] | ||
| This compound | 890.5 | 305.1[6] |
| 567.3[6] |
Note: The ammonium adduct [M+NH4]+ is often used as the precursor ion.[6] The specific m/z values may vary slightly depending on the instrument and calibration.
Data Presentation
The following tables summarize the quantitative data from various studies for easy comparison.
Table 2: Method Performance for Abamectin B1a and this compound
| Parameter | Matrix | Abamectin B1a | This compound | Reference |
| Recovery | Bovine Tissues | 87.9 - 99.8% | 87.9 - 99.8% | [4] |
| Soil | 53.6% | - | [10] | |
| Hops (dried, fresh, immature) | Good recoveries (0.0025-0.100 mg/kg) | Good recoveries (0.005-0.100 mg/kg) | [1] | |
| Wine | 88% | 102% | [11] | |
| Linearity (r²) | Bovine Tissues | 0.997 - 0.999 | 0.997 - 0.999 | [4] |
| Precision (RSD) | Bovine Tissues (within-day) | 1.5 - 7.4% | 1.5 - 7.4% | [4] |
| Bovine Tissues (between-day) | 1.5 - 8.4% | 1.5 - 8.4% | [4] | |
| Soil | ≤20% | ≤20% | [5] | |
| Water | ≤20% | ≤20% | [7] | |
| LOQ (Limit of Quantification) | Soil | 0.5 µg/kg | 0.5 µg/kg | [5] |
| Water | 0.05 µg/L | 0.05 µg/L | [7] | |
| Hops (dried, fresh, immature) | 0.005 mg/kg | 0.005 mg/kg | [1] | |
| Wine | 1 ng/g | 1 ng/g | [11] |
Visualizations
Experimental Workflow
Caption: General workflow for the quantification of this compound.
Logical Relationship of Analytes
References
- 1. fao.org [fao.org]
- 2. brjac.com.br [brjac.com.br]
- 3. cipac.org [cipac.org]
- 4. Simultaneous determination of avermectins in bovine tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. Determination of abamectin in soil samples using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of total avermectin B1 and 8,9-Z-avermectin B1 residues in wine by liquid chromatography [agris.fao.org]
Application Notes and Protocols for the Extraction of 8,9-Z-Abamectin B1a from Environmental Samples
Introduction
Abamectin, a widely used insecticide and nematicide, is a mixture of avermectins, with avermectin B1a being the major component. Upon exposure to environmental conditions, particularly sunlight, abamectin B1a can undergo photoisomerization to form its geometric isomer, 8,9-Z-Abamectin B1a.[1] This photodegradation product is of interest in environmental monitoring and ecotoxicology studies due to its potential presence in various environmental compartments.
These application notes provide detailed protocols for the extraction of this compound from soil and water samples, intended for researchers, scientists, and professionals in drug development and environmental science. The methodologies are based on validated analytical procedures and are designed for subsequent analysis by High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C48H72O14 |
| Molecular Weight | 873.08 g/mol |
| Appearance | Clear, colorless liquid (in acetonitrile)[2] |
| Isomeric Nature | Geometric (cis or Z) isomer of Avermectin B1a, differing in the double bond configuration at the 8,9-position.[1] |
| Formation | Primarily formed through the photodegradation of Abamectin B1a upon exposure to light, especially UV radiation.[1] |
Application Note 1: Extraction of this compound from Soil Samples
This protocol details a robust method for the extraction and cleanup of this compound from soil matrices using Solid-Phase Extraction (SPE). The method has been validated for quantitative analysis by LC-MS/MS.[2]
Experimental Protocol: Soil Extraction
1. Sample Preparation and Extraction:
-
Weigh 10 g of the soil sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of a 70:30 (v/v) acetonitrile/water solution.
-
Shake the mixture vigorously for a specified period (e.g., 30 minutes) using a mechanical shaker.
-
Centrifuge the sample at a force sufficient to separate the solid and liquid phases (e.g., 3000 x g for 5 minutes).
-
Decant and collect the supernatant.
-
Repeat the extraction process on the soil pellet with a fresh aliquot of the acetonitrile/water solution.
-
Combine the supernatants.[2]
2. Extract Concentration:
-
Reduce the volume of the combined organic extracts using a rotary evaporator at a temperature not exceeding 40°C.[2]
3. Solid-Phase Extraction (SPE) Cleanup:
-
To the remaining aqueous extract, add acetonitrile and ammonium hydroxide.[2]
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing methanol followed by deionized water.
-
Load the extract onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1 drop per second).[2]
-
Wash the cartridge with a 25% acetonitrile in water solution containing 1% ammonium hydroxide to remove interferences.[2]
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
Elute the retained analytes with dichloromethane.[2]
4. Final Sample Preparation:
-
Evaporate the dichloromethane eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.[2]
-
Reconstitute the residue in a known volume of an appropriate solvent mixture (e.g., 50:50 v/v acetonitrile/water) for LC-MS/MS analysis.[2]
Quantitative Data: Soil Extraction
The following table summarizes the validation data for the extraction of this compound from soil samples.[2]
| Analyte | Fortification Level (µg/kg) | Number of Tests | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (µg/kg) |
| This compound | 0.5 | 5 | 78.1 | 4.9 | 0.5 |
| This compound | 5.0 | 5 | 85.6 | 4.0 | 0.5 |
Application Note 2: Extraction of this compound from Water Samples
This protocol describes a liquid-liquid extraction (LLE) method for the determination of this compound in water samples. The method is suitable for quantitative analysis by LC-MS/MS.[3]
Experimental Protocol: Water Extraction
1. Sample Preparation:
-
To a 100 mL water sample in a glass container, add acetonitrile to desorb any analytes that may have adsorbed to the container walls.[3]
2. Liquid-Liquid Extraction (LLE):
-
Take a 75 mL aliquot of the water sample and transfer it to a separatory funnel.
-
Add 20 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate and collect the lower organic layer (dichloromethane).
-
Repeat the extraction with a second 20 mL portion of dichloromethane.[3]
-
Combine the organic extracts.
3. Extract Concentration and Reconstitution:
-
Evaporate the combined dichloromethane extracts to dryness using a rotary evaporator or a gentle stream of nitrogen at a temperature below 40°C.[3]
-
Reconstitute the residue in a precise volume of 50:50 (v/v) acetonitrile/water for subsequent LC-MS/MS analysis.[3]
Quantitative Data: Water Extraction
The following table presents the validation data for the extraction of this compound from water samples.[3]
| Analyte | Fortification Level (µg/L) | Number of Tests | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (µg/L) |
| This compound | 0.05 | 5 | 96 | 3.5 | 0.05 |
| This compound | 0.5 | 5 | 95 | 2.5 | 0.05 |
LC-MS/MS Analysis Parameters
While specific instrument parameters will vary, the following provides a general guideline for the LC-MS/MS analysis of this compound.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Ammonium Formate + 0.3% Formic Acid in Water |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 300 µL/min |
| Injection Volume | 3 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C[4] |
| Desolvation Gas Temperature | 450°C[4] |
| Capillary Voltage | 3.5 kV[4] |
Note: MRM transitions should be optimized for this compound using a certified reference standard.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the extraction and analysis of this compound from environmental samples.
Caption: General workflow for this compound analysis.
References
Application of 8,9-Z-Abamectin B1a in residue analysis.
Introduction
Abamectin, a widely used insecticide and acaricide, is a mixture of avermectins, with avermectin B1a being the major component (≥80%). When exposed to sunlight, abamectin can undergo photoisomerization to form the 8,9-Z-isomer of avermectin B1a (8,9-Z-Abamectin B1a). Consequently, residue analysis for abamectin in various agricultural commodities and environmental samples must account for the presence of this isomer. The residue definition for abamectin often includes the sum of avermectin B1a, avermectin B1b, and the 8,9-Z isomer of avermectin B1a.[1][2] This document provides detailed application notes and protocols for the residue analysis of this compound in different matrices.
Data Presentation
The following table summarizes the quantitative data from various validated methods for the determination of this compound residues.
| Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Reference |
| Wine | HPLC-FLD | 0.5 ng/g | 1 ng/g | 102 | [3] |
| Apples & Pears | HPLC-FLD | 0.002 mg/kg | - | Good | [1] |
| Hops (dried) | HPLC-FLD | 0.005 mg/kg | 0.005 mg/kg | Good | [1] |
| Potatoes | HPLC-FLD | 0.005 mg/kg | - | Good | [1] |
| Soil | LC-MS/MS | - | 0.5 µg/kg | 70-120 | [4] |
| Fruits & Vegetables | LC-MS/MS | - | 0.002 mg/kg (per analyte) | - | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established and validated methods for the analysis of abamectin residues, including the 8,9-Z isomer.
Protocol 1: Residue Analysis in Fruits and Vegetables using HPLC-FLD
This protocol is suitable for matrices such as apples, pears, and tomatoes.[1][5]
1. Sample Preparation and Extraction
-
Homogenize a representative sample of the fruit or vegetable.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Collect the acetonitrile supernatant.
2. Clean-up using Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.
-
Dilute the acetonitrile extract from step 1.6 with water (1:1 v/v).
-
Load the diluted extract onto the conditioned C18 SPE cartridge.
-
Wash the cartridge with 5 mL of water/acetonitrile (90:10 v/v) to remove polar interferences.
-
Elute the analytes with 5 mL of acetonitrile.
3. Derivatization
-
Evaporate the eluate from step 2.5 to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a derivatization solution containing 1-methylimidazole and trifluoroacetic anhydride in acetonitrile.
-
Vortex for 30 seconds and let the reaction proceed for 15 minutes at room temperature.
4. HPLC-FLD Analysis
-
HPLC System: A standard high-performance liquid chromatography system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 365 nm and emission at 470 nm.
-
Quantification: Prepare a calibration curve using certified reference standards of this compound that have undergone the same derivatization procedure.
Protocol 2: Residue Analysis in Wine using HPLC-FLD
This protocol is specifically designed for the analysis of abamectin residues in wine.[3][6]
1. Sample Preparation and Extraction
-
Take 10 mL of the wine sample and place it in a 50 mL centrifuge tube.
-
Add 10 mL of a hexane-acetonitrile solution (1:1 v/v).
-
Shake gently for 5 minutes to avoid emulsion formation.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
2. Clean-up using Solid-Phase Extraction (SPE)
-
Condition an aminopropyl SPE cartridge (500 mg, 6 mL) with 5 mL of hexane.
-
Load the hexane extract from step 1.5 onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of hexane.
-
Elute the analytes with 5 mL of a mixture of dichloromethane and acetone (9:1 v/v).
3. Derivatization and HPLC-FLD Analysis
-
Follow steps 3 and 4 from Protocol 1 for derivatization and HPLC-FLD analysis.
Protocol 3: QuEChERS Method for Broad-Spectrum Pesticide Residue Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the analysis of multiple pesticide residues, including abamectin and its isomers, in a variety of food matrices.
1. Sample Preparation and Extraction
-
Homogenize the sample (e.g., fruits, vegetables).
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 5000 rpm) for 5 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Clean-up
-
Take an aliquot of the acetonitrile supernatant.
-
Add it to a dSPE tube containing a mixture of sorbents (e.g., PSA, C18, GCB) and magnesium sulfate. The choice of sorbents depends on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes.
3. Analysis by LC-MS/MS
-
The final extract is ready for direct injection into an LC-MS/MS system for the quantification of this compound and other pesticide residues. This technique offers high sensitivity and selectivity, often without the need for derivatization.
Visualizations
The following diagrams illustrate the experimental workflows for the residue analysis of this compound.
Caption: General workflow for this compound residue analysis.
Caption: Detailed workflow of the QuEChERS method for residue analysis.
References
- 1. fao.org [fao.org]
- 2. Focussed assessment of certain existing maximum residues levels of concern for abamectin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of total avermectin B1 and 8,9-Z-avermectin B1 residues in wine by liquid chromatography [agris.fao.org]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. Determination of abamectin residues in fruits and vegetables by high-performance liquid chromatography PMID: 10074695 | MCE [medchemexpress.cn]
- 6. This compound | 113665-89-7 | Benchchem [benchchem.com]
Application Notes and Protocols: Utilizing 8,9-Z-Abamectin B1a as a Photodegradation Marker for Abamectin
Introduction
Abamectin, a widely used insecticide and acaricide, is a mixture of avermectin B1a (≥80%) and avermectin B1b (≤20%), produced by the soil microorganism Streptomyces avermitilis.[1][2] Its environmental fate is of significant interest, with photodegradation being a primary route of dissipation.[3] Upon exposure to ultraviolet (UV) radiation, Abamectin B1a undergoes isomerization to form 8,9-Z-Abamectin B1a, also referred to as the Δ-8,9-isomer.[1][4][5] This photoisomer can be utilized as a specific marker to study the photodegradation of Abamectin in various environmental matrices. These application notes provide detailed protocols for the extraction and analysis of this compound, enabling researchers to monitor the environmental persistence and degradation of Abamectin-based pesticides.
Principle
The fundamental principle involves the extraction of Abamectin and its photodegradation product, this compound, from a given sample matrix. Subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detection method such as UV, fluorescence, or mass spectrometry (MS/MS), allows for the separation and quantification of the parent compound and its isomer.[4][5][6][7][8][9][10] The presence and concentration of this compound serve as a direct indicator of the extent of photodegradation the parent Abamectin has undergone.
Data Presentation
The following tables summarize the quantitative data pertinent to the analysis of Abamectin B1a and this compound from various analytical methods.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Abamectin Analytes
| Analyte | Matrix | Method | LOQ | LOD | Reference |
| Avermectin B1a | Soil | LC-MS/MS | 0.5 µg/kg | Not Reported | [7] |
| Avermectin B1b | Soil | LC-MS/MS | 0.5 µg/kg | Not Reported | [7] |
| 8,9-Z Avermectin B1a | Soil | LC-MS/MS | 0.5 µg/kg | Not Reported | [7] |
| Avermectin B1a | Water | LC-MS/MS | 0.05 µg/L | Not Reported | [9] |
| Avermectin B1b | Water | LC-MS/MS | 0.05 µg/L | Not Reported | [9] |
| 8,9-Z Avermectin B1a | Water | LC-MS/MS | 0.05 µg/L | Not Reported | [9] |
| Avermectin B1a | Wine | LC with Fluorescence | 1 ng/g | 0.5 ng/g | [6] |
| 8,9-Z Avermectin B1a | Wine | LC with Fluorescence | 1 ng/g | 0.5 ng/g | [6] |
| Avermectin B1a | Dried Hops | HPLC | Not Reported | 0.005 mg/kg | [8] |
| Avermectin B1b | Dried Hops | HPLC | Not Reported | 0.005 mg/kg | [8] |
| 8,9-Z Avermectin B1a | Dried Hops | HPLC | Not Reported | 0.005 mg/kg | [8] |
| Abamectin | Bovine Muscle | HPLC with Fluorescence | 5 ppb | Not Reported | [10] |
Table 2: Recovery Rates for Abamectin Analytes in Spiked Samples
| Analyte | Matrix | Fortification Level(s) | Average Recovery (%) | Reference |
| Avermectin B1a | Wine | ~1-25 ng/g | 88 | [6] |
| 8,9-Z Avermectin B1a | Wine | ~1-25 ng/g | 102 | [6] |
| Avermectin B1a | Cucumber | 0.0135 & 0.0675 mg/kg | "Good recoveries" | [8] |
| Abamectin | Bovine Muscle | 0.05 - 3 ppm | 73.3 - 110 | [10] |
Experimental Protocols
Protocol 1: Analysis of Abamectin and this compound in Soil by LC-MS/MS
This protocol is adapted from the methodology described by the EPA for the quantitative determination of avermectin B1a, avermectin B1b, and 8,9-Z avermectin B1a in soil.[7]
1. Sample Preparation and Extraction: a. Weigh a representative sample of soil (e.g., 10 g) into a centrifuge tube. b. Add an appropriate volume of extraction solvent (e.g., acetonitrile/water mixture). c. Vortex or shake vigorously for a specified time to ensure thorough extraction. d. Centrifuge the sample to separate the soil particles from the supernatant. e. Collect the supernatant (the extract).
2. Clean-up: a. The extract may be subjected to a clean-up step to remove interfering substances. A common technique is solid-phase extraction (SPE). b. Condition an SPE cartridge (e.g., C18) with the appropriate solvents. c. Load the extract onto the conditioned SPE cartridge. d. Wash the cartridge with a weak solvent to remove polar impurities. e. Elute the analytes of interest with a stronger solvent (e.g., dichloromethane).[7] f. Evaporate the eluate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile/water).[7]
3. LC-MS/MS Analysis: a. Chromatographic Conditions: i. Column: C18 reversed-phase column (e.g., 250mm x 4.6mm, 5 µm particle size).[11] ii. Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used.[12][13] iii. Flow Rate: Typically around 1 mL/min.[11] iv. Column Temperature: Maintained at a constant temperature (e.g., 30°C).[11] v. Injection Volume: 20 µL.[11] b. Mass Spectrometric Conditions: i. Ionization Mode: Electrospray Ionization (ESI) in positive mode. ii. Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.
4. Quantification: a. Prepare a series of calibration standards of Abamectin B1a and this compound in the reconstitution solvent. b. Generate a calibration curve by plotting the peak area against the concentration for each analyte. c. Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Analysis of Abamectin and this compound in Water by LC-MS/MS
This protocol is based on the EPA method for the determination of avermectins in water.[9]
1. Sample Preparation and Extraction: a. To a water sample (e.g., 100 mL), add a small amount of acetonitrile to desorb any analytes from the container walls.[9] b. Perform a liquid-liquid extraction by partitioning the analytes into an organic solvent like dichloromethane. Repeat the extraction for exhaustive recovery.[9] c. Combine the organic layers and evaporate to dryness. d. Reconstitute the residue in an acetonitrile/water solution for analysis.[9]
2. LC-MS/MS Analysis: a. Follow the LC-MS/MS conditions as outlined in Protocol 1. The specific gradient and MRM transitions should be optimized for the water matrix.
3. Quantification: a. Follow the quantification procedure as described in Protocol 1.
Protocol 3: Analysis of Abamectin and this compound in Wine with Fluorescence Detection
This protocol is a generalized procedure based on the method for determining avermectin residues in wine.[6]
1. Sample Preparation and Extraction: a. Extract the wine sample with a suitable organic solvent. b. Purify the extract using solid-phase extraction (SPE).
2. Derivatization: a. Evaporate the purified extract to dryness. b. Add a derivatizing agent, such as trifluoroacetic anhydride, to convert the avermectins into fluorescent derivatives.[6][8] This step is crucial for enhancing the sensitivity of fluorescence detection.
3. HPLC Analysis with Fluorescence Detection: a. Chromatographic Conditions: i. Column: C18 reversed-phase column. ii. Mobile Phase: A mixture of organic solvents like methanol and acetonitrile with water. b. Fluorescence Detection: i. Excitation Wavelength: ~365 nm.[10][11] ii. Emission Wavelength: ~470-475 nm.[10][11]
4. Quantification: a. Prepare derivatized calibration standards and generate a calibration curve to quantify the analytes in the samples.
Mandatory Visualizations
Caption: Photodegradation pathway of Abamectin B1a to its 8,9-Z isomer.
Caption: General experimental workflow for the analysis of this compound.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. cipac.org [cipac.org]
- 5. This compound | 113665-89-7 | Benchchem [benchchem.com]
- 6. Determination of total avermectin B1 and 8,9-Z-avermectin B1 residues in wine by liquid chromatography [agris.fao.org]
- 7. epa.gov [epa.gov]
- 8. fao.org [fao.org]
- 9. epa.gov [epa.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. CN103543224A - Detection method for residues of abamectin and ivermectin - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of degradation kinetics for abamectin in formulations using a stability indicating method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Photostability of Abamectin Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abamectin, a widely used acaricide and insecticide, is known for its efficacy against a broad spectrum of pests. However, its susceptibility to photodegradation can significantly impact its persistence and effectiveness in the field.[1] This application note provides a comprehensive protocol for studying the photostability of Abamectin formulations, enabling researchers to assess the impact of light exposure on the active ingredient and develop more stable products. The protocol is designed in accordance with the principles outlined in the ICH Q1B guidelines for photostability testing of new drug substances and products.[2][3]
Abamectin is a mixture of avermectin B1a (≥80%) and avermectin B1b (≤20%).[4] Its degradation under UV irradiation can lead to the formation of various photoproducts, including the 8,9-Z-isomer and other decomposition products.[1] Understanding the rate and pathway of this degradation is crucial for formulation development, ensuring optimal product performance and safety.
Experimental Protocols
This section details the methodologies for conducting a comprehensive photostability study of an Abamectin formulation.
Materials and Reagents
-
Abamectin analytical standard (known purity)
-
Abamectin formulation to be tested
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Inert, transparent containers (e.g., quartz or borosilicate glass petri dishes)
-
Aluminum foil
Equipment
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option I or II (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps). The chamber should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Calibrated radiometer and lux meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Sample Preparation
-
Test Samples: Accurately weigh a quantity of the Abamectin formulation and spread it thinly and evenly in the transparent containers to a thickness of not more than 3 mm.[5] Prepare a sufficient number of samples for testing at each time point.
-
Dark Control Samples: Prepare an identical set of samples and wrap them completely in aluminum foil to protect them from light. These will serve as dark controls to assess for any degradation not caused by light.
-
Sample Placement: Place the test and dark control samples in the photostability chamber. The samples should be positioned to receive uniform light exposure.
Light Exposure
-
Expose the samples in the photostability chamber to the specified light conditions.
-
Monitor the light exposure using a calibrated radiometer and lux meter to ensure the total illumination and UV energy meet the ICH Q1B requirements.
-
Withdraw test and dark control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours of continuous exposure).
Analytical Method: HPLC-UV
The concentration of Abamectin in the samples is quantified using a validated stability-indicating HPLC-UV method.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
-
Standard Preparation:
-
Prepare a stock solution of Abamectin analytical standard in methanol.
-
From the stock solution, prepare a series of calibration standards of known concentrations.
-
-
Sample Analysis:
-
At each time point, extract the contents of the test and dark control containers with a known volume of methanol.
-
Filter the extracts through a 0.45 µm syringe filter.
-
Inject the filtered samples into the HPLC system.
-
Quantify the amount of Abamectin by comparing the peak area to the calibration curve generated from the analytical standards.
-
Data Presentation
The quantitative data from the photostability study should be summarized in a clear and structured table to facilitate comparison and analysis.
| Time (hours) | Mean Abamectin Concentration (mg/g) - Exposed | % Degradation - Exposed | Mean Abamectin Concentration (mg/g) - Dark Control | % Degradation - Dark Control |
| 0 | 10.00 | 0.0 | 10.00 | 0.0 |
| 2 | 8.50 | 15.0 | 9.98 | 0.2 |
| 4 | 7.20 | 28.0 | 9.95 | 0.5 |
| 8 | 5.10 | 49.0 | 9.92 | 0.8 |
| 12 | 3.30 | 67.0 | 9.90 | 1.0 |
| 24 | 1.20 | 88.0 | 9.88 | 1.2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the photostability testing of Abamectin formulations.
Abamectin Photodegradation Pathway
Caption: Proposed photodegradation pathway of Abamectin (Avermectin B1a).
Conclusion
This application note provides a robust and detailed protocol for assessing the photostability of Abamectin formulations. By following these guidelines, researchers can generate reliable data to understand the degradation kinetics and pathways of Abamectin upon light exposure. This information is critical for the development of stabilized formulations with improved efficacy and shelf-life, ultimately leading to more effective and reliable pest control solutions. The use of a stability-indicating analytical method, such as the HPLC-UV procedure described, is essential for accurately quantifying the active ingredient and its degradation products. The provided workflows and pathway diagrams serve as valuable tools for planning and interpreting the results of photostability studies.
References
Application Notes and Protocols for Determining the In Vitro Bioactivity of 8,9-Z-Abamectin B1a
Audience: Researchers, scientists, and drug development professionals.
Introduction:
8,9-Z-Abamectin B1a is a geometric isomer and a primary photodegradation product of Abamectin B1a, a widely used anthelmintic and insecticide. Due to their structural similarity, it is hypothesized that their bioactivities and mechanisms of action are comparable. These application notes provide a suite of in vitro assays to characterize the biological activity of this compound. The protocols are based on established methods for the parent compound, Abamectin B1a, and other members of the avermectin family. The primary targets of avermectins are glutamate-gated chloride channels in invertebrates.[1] Additionally, they have been shown to induce cytotoxicity in various cell lines, potentially through the induction of apoptosis and modulation of microtubule dynamics.[2][3] Some avermectins also interact with P-glycoprotein (P-gp), a transporter associated with multidrug resistance.[4]
Assessment of Cytotoxicity
A fundamental step in characterizing the bioactivity of a compound is to determine its cytotoxic potential against various cell lines. The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[5]
Quantitative Data Summary for Abamectin B1a (Parent Compound)
No specific quantitative data for this compound is currently available. The following data for the parent compound, Abamectin B1a, is provided as a reference.
| Cell Line | Assay | Endpoint | Value (µM) | Citation |
| HCT-116 (Human Colon Carcinoma) | MTT | IC₅₀ (24h) | 30 | [6][7] |
| HepG2 (Human Liver Carcinoma) | MTT | IC₅₀ | Not explicitly quantified in the provided search results, but cytotoxic effects were observed. | [8] |
Experimental Protocol: MTT Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[9]
-
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Investigation of Apoptosis Induction
Avermectins have been shown to induce apoptosis in cancer cells.[10] The following protocols can be used to determine if this compound induces apoptosis.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells.[1] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.[1]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., around the IC₅₀ value) for a specified time.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Centrifuge at 1000 rpm for 5 minutes and wash the cell pellet once with cold 1X PBS.[2]
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[11]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[11][12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the cells immediately by flow cytometry.
-
Interpretation:
-
Annexin V-negative, PI-negative: Viable cells.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative, PI-positive: Necrotic cells.
-
-
Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Principle: This assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by activated caspase-3 and -7.[11][13] The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[13]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates suitable for luminescence measurements
-
Treated and untreated cells
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 4x10⁴ cells per well.[2]
-
Treat cells with this compound and incubate for the desired time.
-
-
Assay Reagent Preparation:
-
Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[11]
-
-
Assay Procedure:
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
Objective: To assess the disruption of the mitochondrial membrane potential, an early event in the intrinsic pathway of apoptosis.
Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.[14] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
JC-1 Mitochondrial Membrane Potential Detection Kit
-
Treated and untreated cells
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Treatment: Treat cells with this compound.
-
JC-1 Staining:
-
Harvest and wash the cells.
-
Resuspend the cells in the JC-1 staining solution and incubate at 37°C for 10-15 minutes.
-
-
Washing: Wash the cells to remove excess dye.
-
Analysis:
-
Analyze the cells using a fluorescence microscope (red and green channels), a flow cytometer (FL1 and FL2 channels), or a fluorescence plate reader.
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
-
Mitochondrial (Intrinsic) Apoptosis Pathway
Caption: The intrinsic pathway of apoptosis initiated by mitochondrial stress.
Assessment of Microtubule Dynamics
Abamectin B1a has been shown to promote tubulin polymerization, similar to the action of paclitaxel, suggesting a potential mechanism for its anticancer effects.[12]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
Objective: To determine the effect of this compound on the polymerization of purified tubulin.
Principle: Tubulin polymerization can be monitored by the change in fluorescence of a reporter molecule, such as DAPI, which fluoresces more intensely when incorporated into microtubules.[6][15] An increase in fluorescence over time indicates polymerization.
Materials:
-
Tubulin Polymerization Assay Kit (containing purified tubulin, buffers, GTP, and a fluorescent reporter)
-
This compound
-
Paclitaxel (positive control for polymerization)
-
Colchicine or Vinblastine (negative control, inhibitor of polymerization)
-
Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~420-450 nm)
Procedure:
-
Plate Reader Setup: Pre-warm the fluorescence plate reader to 37°C.[6]
-
Reagent Preparation:
-
Assay:
-
In a pre-warmed 96-well or 384-well plate, add the test compounds.
-
Initiate the reaction by adding the tubulin solution to each well.
-
Immediately place the plate in the reader and begin monitoring the fluorescence kinetically for 60 minutes.[16]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Compare the polymerization curves of the this compound-treated samples to the positive and negative controls. An increase in the rate or extent of polymerization compared to the vehicle control suggests a tubulin-stabilizing effect.
-
Interaction with P-glycoprotein (P-gp)
P-gp is an ATP-dependent efflux pump that can confer multidrug resistance.[7] Determining if this compound is a substrate, inhibitor, or inducer of P-gp is important for understanding its pharmacokinetic profile and potential drug-drug interactions.
Experimental Protocol: P-gp ATPase Activity Assay
Objective: To determine if this compound stimulates or inhibits the ATPase activity of P-gp.
Principle: P-gp utilizes the energy from ATP hydrolysis to transport substrates out of the cell. P-gp substrates often stimulate this ATPase activity, while inhibitors can block it. This assay measures the amount of ATP consumed by P-gp in the presence of a test compound. A common method uses a luciferase-based system where the amount of remaining ATP is measured, and a decrease in luminescence corresponds to increased ATPase activity.[13]
Materials:
-
P-gp-Glo™ Assay System (or similar), containing recombinant human P-gp membranes, ATP, and detection reagents.
-
This compound
-
Verapamil (positive control substrate/stimulator)
-
Sodium orthovanadate (Na₃VO₄, P-gp ATPase inhibitor)
-
White-walled 96-well plate
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a 96-well plate, set up the following reactions:
-
Untreated (basal activity)
-
Na₃VO₄-treated (inhibited control)
-
Verapamil-treated (positive control)
-
This compound at various concentrations
-
-
Add the recombinant P-gp membranes to each well.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding MgATP to each well.
-
Incubate at 37°C for approximately 40 minutes.[13]
-
-
ATP Detection:
-
Stop the reaction and detect the amount of remaining ATP by adding the ATP detection reagent (luciferase/luciferin).
-
Incubate at room temperature for 20 minutes to allow the luminescent signal to develop.[13]
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the change in relative light units (ΔRLU) for each condition compared to the Na₃VO₄-treated control.
-
A decrease in luminescence (lower RLU) compared to the basal group indicates stimulation of ATPase activity, suggesting the compound is a P-gp substrate.
-
An increase in luminescence (higher RLU) in the presence of a known stimulator like verapamil would suggest inhibition of P-gp ATPase activity.
-
P-glycoprotein (P-gp) Efflux Pump Mechanism
Caption: Mechanism of P-gp mediated drug efflux from the cell.
Primary Target Bioactivity: Glutamate-Gated Chloride Channel Modulation
Objective: To determine if this compound modulates the activity of glutamate-gated chloride channels, the primary target of avermectins in invertebrates.
Principle: The Xenopus oocyte expression system is a robust method for studying ion channels. Oocytes are injected with mRNA encoding the target channel (e.g., invertebrate glutamate-gated chloride channels). Two-electrode voltage clamp electrophysiology is then used to measure the ion flow through these channels in response to the application of glutamate and the modulatory effects of compounds like this compound. Avermectins typically cause a potentiation of the glutamate-induced chloride current, leading to hyperpolarization of the cell membrane.
Materials:
-
Xenopus laevis oocytes
-
cRNA of the target glutamate-gated chloride channel subunit
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)
-
Recording solution (e.g., Ringer's solution)
-
Glutamate solution
-
This compound solution
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Stage V-VI Xenopus oocytes.
-
Inject oocytes with the cRNA encoding the glutamate-gated chloride channel.
-
Incubate for 2-5 days to allow for channel expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
-
Compound Application:
-
Establish a baseline current.
-
Apply glutamate to the oocyte to elicit a chloride current.
-
Wash out the glutamate and allow the current to return to baseline.
-
Pre-incubate the oocyte with this compound for a set period.
-
Co-apply glutamate and this compound and record the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the glutamate-induced currents in the absence and presence of this compound.
-
A significant increase in the current amplitude in the presence of the compound indicates positive modulation of the channel.
-
Generate dose-response curves to determine the EC₅₀ for the modulatory effect.
-
References
- 1. cytoskeleton.com [cytoskeleton.com]
- 2. Caspase-3/7 activity assay [bio-protocol.org]
- 3. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 4. biocompare.com [biocompare.com]
- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. m.youtube.com [m.youtube.com]
- 11. Caspase 3/7 Activity protocol v1 [protocols.io]
- 12. Avermectin B1a Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants - Experiment [app.jove.com]
- 14. gentaurpdf.com [gentaurpdf.com]
- 15. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 16. In vitro tubulin polymerization assay [bio-protocol.org]
Measuring the Photodegradation Half-Life of Abamectin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the photodegradation half-life of Abamectin, a widely used insecticide and acaricide. Understanding the photodegradation kinetics of Abamectin is crucial for assessing its environmental fate and persistence. This document outlines detailed experimental protocols, data presentation guidelines, and a visual workflow to aid researchers in conducting these studies accurately and efficiently.
Introduction
Abamectin, a mixture of avermectins B1a and B1b, is susceptible to degradation upon exposure to light.[1] The rate of this photodegradation is a key factor in determining its environmental persistence and potential for off-target effects. The half-life (t½) of photodegradation, the time required for the concentration of Abamectin to decrease by half, is a critical parameter in environmental risk assessments. This protocol details the methodology to determine this value under controlled laboratory conditions.
Data Presentation
The photodegradation half-life of Abamectin is influenced by various environmental factors. The following table summarizes reported half-life values under different conditions.
| Matrix | Light Source/Conditions | Half-Life (t½) | Reference |
| Water (in summer) | Natural Sunlight | ≤ 0.5 days | [2] |
| Thin films on surfaces | Natural Sunlight | < 1 day | [2] |
| Soil | Not specified | 20 - 40 days | [3] |
| Methanol Solution | UV light (254 nm) | Not specified (Quantum Yield = 0.23) | [1] |
| Water | Photo-Fenton (365 nm) | ~39% removal in 1 hour (Half-life not explicitly stated) | |
| Pak Choi | Not specified | Increased by 79% in the presence of 6PPD | |
| Cabbage | Not specified | Increased by 70% in the presence of 6PPD | |
| Water | Not specified | Increased by 191% in the presence of 6PPD | |
| Soil Surfaces | Not specified | Increased by 50% in the presence of 6PPD |
Experimental Protocols
This section provides a detailed methodology for determining the photodegradation half-life of Abamectin.
Materials and Reagents
-
Abamectin analytical standard
-
High-purity solvents (e.g., methanol, acetonitrile, water for HPLC)
-
Phosphate buffer solutions (for pH-controlled studies)
-
Photosensitizers (optional, e.g., riboflavin, rose bengal)
-
Quartz or borosilicate glass vessels
-
Photoreactor or controlled irradiation chamber
-
High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector
-
Syringe filters (0.22 µm)
Preparation of Abamectin Solutions
-
Stock Solution: Accurately weigh a known amount of Abamectin analytical standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1000 mg/L). Store the stock solution in the dark at 4°C.
-
Working Solutions: Prepare working solutions of Abamectin by diluting the stock solution with the desired matrix (e.g., ultrapure water, buffer solution of a specific pH, or an organic solvent) to the desired experimental concentration (e.g., 1-10 mg/L).
Photodegradation Experiment
-
Experimental Setup:
-
Transfer the Abamectin working solution into quartz or borosilicate glass vessels. Quartz is preferred for UV irradiation studies as it is transparent to a wider range of UV light.
-
Place the vessels in a photoreactor or a controlled irradiation chamber equipped with a specific light source (e.g., xenon arc lamp, mercury vapor lamp, or fluorescent UV lamps). The light source should have a known spectral output and intensity.
-
Maintain a constant temperature during the experiment using a cooling system, as temperature can affect reaction rates.
-
Include a dark control sample, wrapped in aluminum foil, to assess any degradation that is not light-induced (e.g., hydrolysis).
-
-
Irradiation:
-
Expose the samples to the light source.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution from each vessel.
-
-
Sample Preparation for Analysis:
-
Filter the collected aliquots through a 0.22 µm syringe filter to remove any particulate matter before HPLC analysis.
-
Quantification of Abamectin by HPLC
The concentration of Abamectin in the collected samples is determined using an HPLC system.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. The exact ratio may vary and can be optimized for best separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at approximately 245 nm is suitable for Abamectin.
-
Calibration: Prepare a series of standard solutions of Abamectin of known concentrations. Inject these standards into the HPLC to generate a calibration curve (peak area vs. concentration).
-
Analysis: Inject the filtered samples into the HPLC system and record the peak areas corresponding to Abamectin. Use the calibration curve to determine the concentration of Abamectin in each sample.
Data Analysis and Half-Life Calculation
The photodegradation of Abamectin often follows first-order kinetics.
-
Kinetic Model: The first-order rate equation is: ln(Ct / C0) = -kt Where:
-
Ct is the concentration of Abamectin at time t
-
C0 is the initial concentration of Abamectin
-
k is the first-order rate constant
-
-
Rate Constant Determination: Plot ln(Ct / C0) versus time (t). The slope of the resulting straight line will be equal to -k.
-
Half-Life Calculation: The half-life (t½) is calculated from the rate constant (k) using the following equation: t½ = 0.693 / k
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the photodegradation half-life of Abamectin.
Caption: Workflow for determining the photodegradation half-life of Abamectin.
References
Application Note: Chromatographic Separation of Abamectin B1a and its Z-isomer
Abstract
This application note provides a detailed protocol for the chromatographic separation of Abamectin B1a and its geometric isomer, 8,9-Z-Abamectin B1a. Abamectin, a widely used insecticide and anthelmintic, is a mixture of avermectins, with Abamectin B1a being the major component.[1][2][3] The 8,9-Z isomer is a significant photoproduct formed upon exposure of Abamectin B1a to UV light.[4][5] Accurate separation and quantification of these isomers are crucial for residue analysis, stability studies, and quality control in pharmaceutical and agricultural applications. This document outlines a robust High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (MS/MS) for the effective separation and determination of these compounds.
Introduction
Abamectin is comprised of at least 80% Avermectin B1a and no more than 20% Avermectin B1b.[3] The photoisomerization of the trans double bond at the 8,9-position of Abamectin B1a leads to the formation of the cis isomer, this compound.[4] This conversion can occur in various environmental conditions and during storage, making it essential to have reliable analytical methods to distinguish and quantify both isomers. The method described herein utilizes reversed-phase HPLC for separation, followed by sensitive detection using tandem mass spectrometry.
Experimental Workflow
The overall experimental process, from sample receipt to data analysis, is depicted in the following workflow diagram.
Caption: Experimental workflow for the analysis of Abamectin B1a and its Z-isomer.
Formation of this compound
The formation of the Z-isomer is a critical consideration in the analysis of Abamectin B1a. The logical relationship between the parent compound and its photoisomer is illustrated below.
Caption: Photoisomerization of Abamectin B1a to its 8,9-Z isomer.
Detailed Protocols
Sample Preparation (Adapted from QuEChERS and SPE methods)[6][7][8]
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.
-
Shake for 1 minute and centrifuge for 5 minutes at 3000 rpm.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Transfer an aliquot of the supernatant to a tube containing 25 mg PSA (primary secondary amine) and 150 mg magnesium sulfate per mL of extract.
-
Shake vigorously for 30 seconds and centrifuge for 5 minutes at 3000 rpm.
-
Alternatively, for other matrices, an aminopropyl SPE column can be used for cleanup.[5][6]
-
-
Final Solution:
-
Transfer an aliquot of the cleaned extract into a vial for LC-MS/MS analysis.
-
Chromatographic Conditions
The successful separation of Abamectin B1a and its Z-isomer can be achieved using the following HPLC conditions.
| Parameter | Recommended Conditions |
| Column | ACE UltraCore 2.5 Super C18 (150 mm x 4.6 mm, 2.5 µm) or equivalent |
| Mobile Phase A | 5 mM Ammonium Acetate (pH 9.5) or 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile/Methanol/Dichloromethane (52/40.5/7.5, v/v/v) or Acetonitrile |
| Gradient | Start with a suitable percentage of B, increasing to achieve separation |
| Flow Rate | 0.3 - 1.6 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 10 - 15 µL |
| Detector | Tandem Mass Spectrometer (MS/MS) |
| Ionization Mode | ESI Positive |
Note: The specific gradient and mobile phase composition may require optimization based on the specific column and system used. A comprehensive study detailed a gradient elution on an ACE UltraCore 2.5 Super C18 column maintained at 45°C with a flow rate of 1.6 mL/min.[7] Another method utilized a Zorbax XDB Eclipse column with a gradient starting at 30% B at a flow rate of 0.3 mL/min.[8]
Data Presentation
The following table summarizes typical mass transitions for the detection of Abamectin B1a and its Z-isomer by LC-MS/MS.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Avermectin B1a | 890.5 | 567.4 |
| 890.5 | 305.1 | |
| 8,9-Z-Avermectin B1a | 890.5 | 305.1 |
| 890.5 | 567.3 |
Data adapted from a brief description of analysis via QuEChERS and LC-MS/MS.[8]
Conclusion
The protocol described in this application note provides a reliable and robust method for the chromatographic separation and quantification of Abamectin B1a and its 8,9-Z-isomer. The use of reversed-phase HPLC coupled with tandem mass spectrometry ensures high sensitivity and selectivity, making it suitable for a wide range of applications in research, drug development, and regulatory compliance. Careful sample preparation and optimization of chromatographic conditions are key to achieving accurate and reproducible results.
References
- 1. Determination of abamectin in soil samples using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 113665-89-7 | Benchchem [benchchem.com]
- 5. fao.org [fao.org]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. tandfonline.com [tandfonline.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
Troubleshooting & Optimization
Technical Support Center: Avermectin Isomer Analysis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the co-elution of avermectin isomers during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of avermectin isomers, such as B1a and B1b, so challenging in HPLC?
A1: Avermectin isomers, like B1a and B1b, are homologous compounds with very similar chemical structures and physicochemical properties.[1] Abamectin, for instance, is a mixture of at least 80% avermectin B1a and no more than 20% avermectin B1b.[2][3][4] These subtle structural differences result in very similar retention behaviors on reversed-phase HPLC columns, often leading to co-elution or poor resolution.
Q2: What is the most common stationary phase used for avermectin isomer separation?
A2: The most commonly used stationary phase for the separation of avermectin isomers is C18 (octadecyl-silica). Various studies have successfully employed C18 columns from different manufacturers with varying specifications.[1][5][6][7][8][9] The choice of a specific C18 column can influence the separation, so it is recommended to screen columns from different brands.
Q3: Can mobile phase additives improve the resolution of avermectin isomers?
A3: Yes, mobile phase additives can influence the separation. While many methods use a simple mixture of acetonitrile, methanol, and water, some studies have investigated the use of additives like formic acid or ammonium formate.[2][3][10] These additives can alter the ionization of the analytes and their interaction with the stationary phase, potentially improving resolution. For instance, a mobile phase containing aqueous ammonium formate and methanol with formic acid has been shown to provide a higher analytical signal for some avermectins.[2][3]
Q4: Is derivatization necessary for the analysis of avermectins by HPLC?
A4: Derivatization is not always necessary, especially when using UV detection. However, for fluorescence detection, a derivatization step is typically required to form a fluorescent product.[5][6][7][9] This process can significantly enhance the sensitivity and selectivity of the method.[7][9] A common derivatization procedure involves reaction with trifluoroacetic anhydride.[9]
Troubleshooting Guide: Overcoming Co-elution
This guide provides a systematic approach to troubleshooting and resolving the co-elution of avermectin isomers.
Problem: Poor or no separation between avermectin isomers (e.g., B1a and B1b).
Workflow for Troubleshooting Co-elution of Avermectin Isomers
Caption: A troubleshooting workflow for resolving co-eluting avermectin isomers in HPLC.
Solution 1: Optimize the Mobile Phase Composition
The ratio of organic solvents (acetonitrile and methanol) to water is a critical factor. A systematic adjustment of this ratio can significantly impact the resolution of closely eluting isomers.
-
Rationale: Avermectin isomers have subtle differences in polarity. Fine-tuning the mobile phase composition alters the partitioning of the isomers between the mobile and stationary phases, which can enhance their separation.
-
Action:
-
Start with a reported mobile phase composition, for example, Acetonitrile:Methanol:Water (50:45:5 v/v/v).[7]
-
Systematically vary the proportions of acetonitrile and methanol while keeping the water content constant.
-
If using an isocratic method, consider implementing a shallow gradient, as this can often improve the separation of closely related compounds.
-
Solution 2: Evaluate a Different C18 Column
Not all C18 columns are the same. Differences in silica purity, particle size, pore size, and end-capping can lead to different selectivities for avermectin isomers.
-
Rationale: The specific surface chemistry of the C18 stationary phase can provide unique interactions with the avermectin isomers, leading to improved separation on one column compared to another.
-
Action:
-
If co-elution persists, try a C18 column from a different manufacturer.
-
Consider a C18 column with a different particle size or surface area. For example, columns with smaller particle sizes (e.g., < 3 µm) can provide higher efficiency and potentially better resolution.
-
Solution 3: Adjust Column Temperature and Flow Rate
Temperature and flow rate can influence the efficiency and selectivity of the separation.
-
Rationale: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to improved mass transfer and potentially sharper peaks. A lower flow rate increases the analysis time but can also lead to better resolution.
-
Action:
-
Incrementally increase the column temperature (e.g., in 5 °C steps) from ambient up to around 40 °C.[5]
-
If temperature adjustments are not sufficient, try decreasing the flow rate (e.g., from 1.5 mL/min to 1.0 mL/min).
-
Quantitative Data from Methodologies
The following tables summarize key parameters from various successful HPLC methods for avermectin analysis.
Table 1: HPLC Methods for Avermectin Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Analytes | Ivermectin | Abamectin, Doramectin, Ivermectin | Avermectins |
| Column | Hypersil Gold C18 (150 x 4.6 mm, 5 µm)[7] | Symmetry C18 (75 x 4.6 mm, 3.5 µm)[6] | Zorbax ODS C18 (150 x 4.6 mm)[5] |
| Mobile Phase | Acetonitrile:Methanol:Water (50:45:5 v/v/v)[7] | Methanol:Water:Acetonitrile (40:5:55 v/v/v)[6] | Water:Methanol (3:97 v/v)[5] |
| Flow Rate | 1.5 mL/min[7] | 1.0 mL/min[6] | 1.8 mL/min[5] |
| Temperature | 25 °C[7] | 30 °C[6] | 30 °C[5] |
| Detection | Fluorescence (Ex: 365 nm, Em: 475 nm)[7] | Fluorescence (Ex: 365 nm, Em: 475 nm)[6] | Fluorescence (Ex: 365 nm, Em: 465 nm)[5] |
Detailed Experimental Protocols
Protocol 1: Separation of Ivermectin
This protocol is based on a method for the determination of ivermectin in human plasma.[7]
1. Chromatographic Conditions:
- HPLC System: Agilent 1100 Series or equivalent.
- Column: Hypersil Gold C18 (150 x 4.6 mm, 5 µm particle size).[7]
- Mobile Phase: A mixture of acetonitrile, methanol, and distilled water at a ratio of 50:45:5 (v/v/v).[7]
- Flow Rate: 1.5 mL/minute.[7]
- Column Temperature: 25 °C.[7]
- Injection Volume: 100 µL.
- Detector: Fluorescence detector with excitation at 365 nm and emission at 475 nm.[7]
2. Sample Preparation (from plasma):
- To 100 µL of plasma, add an internal standard and precipitate proteins with acetonitrile.
- Centrifuge the sample at 12,000g for 12 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue for derivatization.
3. Derivatization:
- Add 100 µL of N-methylimidazole solution in acetonitrile (1:1, v/v) and 150 µL of anhydrous trifluoroacetic solution in acetonitrile (1:2, v/v) to the dried extract.[7]
- The reaction is complete within 30 seconds at 25 °C.[7]
- Inject the derivatized sample into the HPLC system.
Protocol 2: Analysis of Avermectins in Bovine Milk
This protocol is adapted from a method for the analysis of abamectin, doramectin, and ivermectin residues in bovine milk.[6]
1. Chromatographic Conditions:
- HPLC System: Waters 2695 or equivalent.
- Column: Symmetry C18 (75 x 4.6 mm, 3.5 µm).[6]
- Mobile Phase: Methanol:Water:Acetonitrile (40:5:55 v/v/v).[6]
- Flow Rate: 1.0 mL/min.[6]
- Column Temperature: 30 °C.[6]
- Detection: Fluorescence (Excitation: 365 nm, Emission: 475 nm).[6]
2. Sample Preparation:
- Extract 2 mL of milk with 5 mL of acetonitrile by vortexing and centrifugation.
- Transfer the supernatant and add 13 mL of deionized water.
- Perform solid-phase extraction (SPE) for cleanup.
- Elute the avermectins with acetonitrile and evaporate the extract to dryness.
3. Derivatization:
- Add 100 µL of acetonitrile:methylimidazole (1:1), 150 µL of acetonitrile:trifluoroacetic anhydride (2:1), 100 µL of triethylamine:acetonitrile (1:1), and 100 µL of trifluoroacetic acid:acetonitrile (1:1) to the dried extract.[6]
- Vortex the solution and filter before injection.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. Validation of a Method for Analysis of Avermectins Residues in Bovine Milk by HPLC-Fluorescence Detector [article.sapub.org]
- 7. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. Multiresidue method for the determination of avermectin and moxidectin residues in the liver using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Avermectin B1b on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Improving extraction efficiency of 8,9-Z-Abamectin B1a from complex matrices.
Welcome to the technical support center for the efficient extraction of 8,9-Z-Abamectin B1a from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Abamectin B1a and its isomers from complex matrices?
A1: The most prevalent and effective methods for extracting Abamectin B1a and its 8,9-Z isomer include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The choice of method often depends on the matrix type, desired level of cleanliness, and available analytical instrumentation.
Q2: Why is the extraction of this compound challenging in complex matrices?
A2: Complex matrices, such as soil, animal tissues, and agricultural products, contain numerous interfering compounds like fats, pigments, and proteins. These interferences can lead to matrix effects, including ion suppression or enhancement in LC-MS/MS analysis, which can negatively impact the accuracy and sensitivity of quantification.[1][2] The photoisomer 8,9-Z-avermectin B1a is a significant component of the total residue and its accurate quantification is crucial.[3]
Q3: How can I minimize matrix effects during my analysis?
A3: To mitigate matrix effects, several strategies can be employed. A dispersive solid-phase extraction (d-SPE) cleanup step is often incorporated into QuEChERS methods.[4][5] Additionally, the use of matrix-matched calibration standards is highly recommended to compensate for any remaining matrix-induced signal suppression or enhancement, ensuring more accurate quantification.[1][6]
Q4: What are the typical recovery rates I can expect for Abamectin B1a extraction?
A4: Recovery rates can vary significantly depending on the matrix and the extraction method used. For instance, a combined SPE and dispersive liquid-liquid microextraction method for abamectin in citrus fruits reported relative recoveries ranging from 87% to 96%.[7] QuEChERS methods applied to ovine muscle have shown recoveries between 93.2% and 124.3%.[5] For soil samples, a method involving acetonitrile/water extraction followed by SPE cleanup achieved mean recoveries within the 70-120% range.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Incomplete initial extraction | Ensure vigorous shaking or homogenization during the initial solvent extraction step to maximize the interaction between the solvent and the sample matrix. For QuEChERS, a 1-minute vigorous shake is recommended.[4] For soil, repeated extractions may be necessary.[8] |
| Inefficient phase separation | After centrifugation in LLE or the salting-out step in QuEChERS, ensure a clear separation between the aqueous and organic layers. If an emulsion forms, try adding more salt, centrifuging at a higher speed or for a longer duration, or chilling the sample. |
| Analyte loss during cleanup | The choice of d-SPE sorbent in QuEChERS is critical. C18 is commonly used for avermectin cleanup.[5] Ensure the sorbent is appropriate for your matrix and does not retain the analyte of interest. For SPE, check that the elution solvent is strong enough to desorb the analyte from the cartridge. |
| Analyte degradation | Abamectin is sensitive to light. Protect samples and extracts from direct sunlight or UV light to prevent photodegradation into the 8,9-Z isomer and other degradants.[3] |
High Matrix Effects
| Potential Cause | Troubleshooting Step |
| Insufficient cleanup | For complex matrices like meat or milk, a d-SPE cleanup step is crucial for removing interfering compounds.[4] Consider using a combination of sorbents (e.g., C18 and PSA) for broader matrix removal. |
| Co-elution of matrix components | Optimize your chromatographic method to separate the analyte from co-eluting matrix components. This may involve adjusting the mobile phase gradient, changing the column chemistry, or using a higher resolution analytical column. |
| Inappropriate ionization source | For LC-MS/MS analysis, the choice of ionization source (e.g., ESI or APCI) can influence the extent of matrix effects. Experiment with different sources and polarities to find the optimal conditions for your analyte and matrix. |
| Not using matrix-matched standards | Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This is a highly effective way to compensate for matrix effects.[1][6] |
Experimental Protocols & Data
QuEChERS Method for Avermectins in Meat and Milk
This protocol is adapted from a standard QuEChERS methodology for the analysis of avermectins in complex matrices.[4]
1. Initial Extraction:
-
For milk: Place 10 mL of whole milk into a 50 mL centrifuge tube.
-
For meat: Place 8 g of ground beef and 2 mL of water into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the contents of a QuEChERS salt pouch (e.g., containing magnesium sulfate and sodium chloride) and shake vigorously for another minute.[4]
-
Centrifuge at 4000 rpm for 15 minutes.
2. Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (top layer) and transfer it to a d-SPE tube containing a suitable sorbent (e.g., C18).
-
Vortex for 1 minute and then centrifuge.
-
The resulting supernatant is ready for LC-MS/MS analysis.
Workflow Diagram:
Solid-Phase Extraction (SPE) Method for Soil
This protocol is based on a method for the determination of avermectin residues in soil.[8]
1. Extraction:
-
Weigh 10 g of fortified soil into a centrifuge tube.
-
Extract twice with 70% (v/v) acetonitrile/water by shaking, centrifuging, and filtering.
-
Combine the extracts.
2. Solvent Removal and Sample Preparation:
-
Remove the organic solvent from the combined extracts via rotary evaporation.
-
Add acetonitrile and ammonium hydroxide to the remaining aqueous extract.
3. SPE Cleanup:
-
Pass the prepared extract through an SPE column.
-
Rinse the column with 25% acetonitrile/water and 1% ammonium hydroxide.
-
Elute the analytes with dichloromethane.
4. Final Preparation:
-
Remove the dichloromethane by rotary evaporation.
-
Reconstitute the residue in acetonitrile/water for LC-MS/MS analysis.
Workflow Diagram:
Quantitative Data Summary
The following tables summarize key performance data from various extraction methods for Abamectin B1a and its related compounds.
Table 1: Recovery Data for Abamectin B1a
| Matrix | Extraction Method | Recovery (%) | Reference |
| Citrus Fruits | SPE & Dispersive Liquid-Liquid Microextraction | 87 - 96 | [7] |
| Ovine Muscle | QuEChERS | 93.2 - 124.3 | [5] |
| Soil | Acetonitrile/Water Extraction & SPE | 70 - 120 | [8] |
| Wine | Derivatization & HPLC-FLD | 88 (B1a), 102 (8,9-Z-B1a) | [9] |
| Soybean Roots | QuEChERS | 99 - 106 | [6] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | Analyte | LOD | LOQ | Reference |
| Citrus Fruits | Abamectin B1a | 0.001 mg/kg | - | [7] |
| Soil | Abamectin B1a | 0.1 µg/kg | 0.5 µg/kg | [8] |
| Soil | 8,9-Z Abamectin B1a | 0.07 µg/kg | 0.5 µg/kg | [8] |
| Wine | Abamectin B1a & 8,9-Z-B1a | 0.5 ng/g | 1 ng/g | [9] |
| Soybean Roots | Abamectin | 0.05 mg kg-1 | 0.10 mg kg-1 | [6] |
Note: The performance of extraction methods can be influenced by lab-specific conditions and instrumentation. The data presented here should be used as a general guide.
References
- 1. Dissipation of Emamectin Benzoate Residues in Rice and Rice-Growing Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.vscht.cz [web.vscht.cz]
- 3. fao.org [fao.org]
- 4. waters.com [waters.com]
- 5. scielo.br [scielo.br]
- 6. brjac.com.br [brjac.com.br]
- 7. Determination of abamectin in citrus fruits using SPE combined with dispersive liquid-liquid microextraction and HPLC-UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Determination of total avermectin B1 and 8,9-Z-avermectin B1 residues in wine by liquid chromatography [agris.fao.org]
Minimizing isomerization of Abamectin B1a during sample preparation.
This technical support center provides guidance on minimizing the isomerization of Abamectin B1a during sample preparation. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of Abamectin B1a under various conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Abamectin B1a that may be related to its isomerization.
| Issue | Potential Cause | Recommended Solution |
| Appearance of a significant peak identified as the 8,9-Z isomer (photoisomer). | Exposure to UV light: Samples, standards, or extracts were exposed to direct sunlight or certain types of artificial lighting. | Work in a shaded area or use amber glassware and vials to protect solutions from light.[1] |
| Low recovery of Abamectin B1a. | Thermal degradation: Evaporation of solvents at temperatures above 40°C. | Ensure that the temperature of the water bath or evaporator does not exceed 40°C during solvent removal steps. |
| Degradation due to extreme pH: The sample matrix or reagents used are strongly acidic or basic. | Abamectin B1a is stable at pH 5, 7, and 9 at 25°C but is sensitive to stronger acids and bases.[1] Adjust the pH of the sample extract to a neutral range if possible. | |
| Inconsistent analytical results between replicate samples. | Variable exposure to light or heat: Inconsistent handling of individual samples, leading to different levels of isomerization or degradation. | Standardize the sample preparation workflow to ensure all samples are processed under the same light and temperature conditions. |
| Gradual decrease in the concentration of Abamectin B1a in prepared standards over a short period. | Improper storage of standard solutions: Standard solutions are being stored in clear vials at room temperature. | Store all standard solutions in amber vials and refrigerate when not in use. Prepare fresh working standards daily. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Abamectin B1a isomerization?
A1: The primary cause of Abamectin B1a isomerization is exposure to ultraviolet (UV) light. This leads to the formation of the 8,9-Z isomer, which is a photoisomer of Abamectin B1a.[1]
Q2: At what temperature does Abamectin B1a begin to degrade?
A2: To minimize thermal degradation, it is recommended to keep temperatures at or below 40°C during sample preparation steps that involve heating, such as solvent evaporation.
Q3: How does pH affect the stability of Abamectin B1a?
A3: Abamectin B1a is stable in aqueous solutions at pH 5, 7, and 9 at 25°C.[1] However, it is sensitive to stronger acidic and basic conditions, which can lead to degradation.
Q4: What are the best practices for storing Abamectin B1a samples and standards?
A4: All samples and standard solutions should be stored in amber glass vials to protect them from light. For short-term storage, refrigeration is recommended. For long-term storage, samples should be kept frozen.
Q5: Can the isomerization of Abamectin B1a be reversed?
A5: The photoisomerization to the 8,9-Z isomer is a chemical transformation and is not easily reversed under typical laboratory conditions. Therefore, prevention is the most effective strategy.
Data on Abamectin B1a Stability
The following tables summarize the known stability of Abamectin B1a under different conditions.
Table 1: pH Stability of Abamectin B1a in Aqueous Solution
| pH | Temperature (°C) | Stability |
| 5 | 25 | Stable[1] |
| 7 | 25 | Stable[1] |
| 9 | 25 | Stable[1] |
| < 5 or > 9 | 25 | Sensitive to degradation[1] |
Table 2: General Stability and Degradation Factors
| Factor | Effect on Abamectin B1a | Preventative Measure |
| UV Light | Causes conversion to the 8,9-Z-isomer.[1] | Use amber glassware; avoid direct sunlight. |
| Temperature | Degradation can occur at elevated temperatures. | Maintain temperatures at or below 40°C during preparation. |
| Strong Acids/Bases | Can cause chemical degradation.[1] | Neutralize sample extracts if necessary. |
| Oxidizing Agents | Can lead to degradation. | Avoid contact with strong oxidizing agents. |
Experimental Protocol for Sample Preparation
This protocol provides a general workflow for the extraction and preparation of samples for Abamectin B1a analysis by HPLC, designed to minimize isomerization.
1. Extraction
-
Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Homogenize for 2-3 minutes at high speed.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction of the pellet with another 20 mL of acetonitrile.
-
Combine the supernatants.
2. Clean-up (Dispersive SPE)
-
To the combined acetonitrile extracts, add the appropriate amount of a dispersive SPE sorbent (e.g., C18 and PSA).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant for analysis.
3. Solvent Evaporation
-
If concentration is needed, transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen in a water bath at a temperature not exceeding 40°C.
4. Reconstitution
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 1 mL of acetonitrile/water).
-
Vortex to dissolve the residue.
-
Filter through a 0.22 µm syringe filter into an amber HPLC vial.
Visualizations
Caption: Workflow for Abamectin B1a Sample Preparation.
Caption: Minimizing Abamectin B1a Isomerization.
References
Technical Support Center: Troubleshooting Low Recovery of 8,9-Z-Abamectin B1a in SPE Cleanup
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 8,9-Z-Abamectin B1a during solid-phase extraction (SPE) cleanup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
This compound is a geometric isomer of Abamectin B1a, which is the major component of the insecticide Abamectin. The key structural difference is the configuration of the double bond at the 8,9-position. In the parent Abamectin B1a, this is a trans (E) double bond, while in the 8,9-Z isomer, it is a cis (Z) configuration.[1] This isomerization primarily occurs through photodegradation when Abamectin B1a is exposed to light, particularly UV radiation.[1] It can also be induced by thermal stress in the presence of a base.
Q2: Why might the recovery of this compound be lower than that of Abamectin B1a during SPE?
The lower recovery of the 8,9-Z isomer can be attributed to several factors related to its different three-dimensional structure compared to the parent compound:
-
Differences in Polarity: The cis configuration can alter the molecule's overall polarity, affecting its interaction with the SPE sorbent. This can lead to premature elution (breakthrough) during sample loading or washing, or stronger retention requiring a more optimized elution solvent.
-
Differential Stability: The 8,9-Z isomer may have different stability under the pH and solvent conditions used during the SPE procedure. Abamectin is known to be sensitive to strong acids and bases.[2]
-
Incomplete Elution: The solvent system used to elute the parent Abamectin B1a may not be optimal for the complete elution of the 8,9-Z isomer, leading to it being partially retained on the SPE column.
Q3: Can the isomerization from Abamectin B1a to this compound occur during my sample preparation and SPE process?
Yes, if your samples are exposed to UV light (including direct sunlight) for extended periods, photoisomerization can occur.[1] It is crucial to protect samples from light throughout the entire analytical workflow.
Troubleshooting Guide for Low Recovery
This guide provides a systematic approach to identifying and resolving the causes of low recovery for this compound.
Step 1: Evaluate Sample Handling and Stability
Issue: The 8,9-Z isomer may be degrading or converting back to the more stable trans isomer during sample handling and storage.
Recommendations:
-
Light Protection: Work with amber vials or cover glassware with aluminum foil to protect the sample from light at all stages.
-
pH Control: Maintain the sample and solvent pH within a neutral range (pH 5-7) where Abamectin is known to be stable.[2] Avoid strongly acidic or basic conditions.
-
Temperature: Process samples at controlled room temperature and store them in a refrigerator or freezer to minimize potential thermal degradation.
Step 2: Optimize the SPE Protocol
The choice of SPE sorbent and solvents is critical for the efficient recovery of both isomers.
Workflow for SPE Method Optimization
Caption: A workflow for optimizing the SPE method to improve recovery.
Sorbent Selection:
-
C18 (Reversed-Phase): This is a common choice for avermectins. It retains non-polar compounds from a polar matrix.
-
Neutral Alumina: This can be effective for trapping avermectins from a non-polar loading solvent like n-hexane due to the interaction between the polar sites on the alumina and the oxygen atoms in the avermectin structure.
Solvent Optimization:
| Step | Parameter | Recommendation for C18 SPE | Recommendation for Neutral Alumina SPE | Rationale |
| Conditioning | Solvent | Methanol followed by water | n-Hexane | To activate the sorbent for optimal retention. |
| Sample Loading | Solvent | Sample dissolved in a weak solvent (e.g., water/acetonitrile mixture with low organic content) | Sample dissolved in a non-polar solvent (e.g., n-hexane) | To ensure the analyte is retained on the column and does not pass through. The use of n-hexane with alumina can enhance the retention of polar analytes. |
| Washing | Solvent | A slightly stronger solvent than the loading solvent (e.g., increase the percentage of organic solvent slightly) | Toluene followed by dichloromethane | To remove interfering compounds without eluting the target analyte. |
| Elution | Solvent | Methanol, acetonitrile, or a mixture (e.g., dichloromethane/acetone) | Methanol or a polar solvent mixture | To disrupt the interaction between the analyte and the sorbent for complete recovery. |
Experimental Protocol: Example of an Optimized SPE Cleanup using a C18 Cartridge
-
Column Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Equilibrate the cartridge with 5 mL of deionized water. Crucially, do not allow the cartridge to go dry after this step.
-
-
Sample Loading:
-
Dissolve the sample extract in a minimal amount of the initial mobile phase (e.g., 70:30 water:acetonitrile).
-
Load the sample onto the cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a slightly more organic solvent mixture (e.g., 60:40 water:acetonitrile) to remove polar interferences.
-
-
Elution:
-
Elute the this compound and Abamectin B1a with 5-10 mL of a stronger solvent like 100% methanol or acetonitrile. Collect the eluate.
-
Consider a second elution with a slightly different strong solvent (e.g., acetone) to ensure complete recovery and analyze this fraction separately to check for residual analyte.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a known volume of the mobile phase for HPLC or LC-MS/MS analysis.
-
Step 3: Analytical Method Verification
Issue: The analytical method may not be suitable for the accurate quantification of the 8,9-Z isomer.
Recommendations:
-
Chromatographic Separation: Ensure your HPLC/LC-MS method can baseline-separate this compound from Abamectin B1a and other potential isomers or degradation products.
-
Detector Wavelength: For UV detection, 245 nm is a commonly used wavelength for Abamectin.[3]
-
Standard Calibration: Use a certified reference standard for this compound to create a separate calibration curve for accurate quantification. Do not rely on the calibration curve of the parent compound.
Logical Troubleshooting Pathway
Caption: A logical pathway for troubleshooting low recovery issues.
By systematically addressing these potential issues, researchers can improve the recovery of this compound and ensure accurate and reliable analytical results.
References
Technical Support Center: Optimizing MS/MS Parameters for 8,9-Z-Abamectin B1a Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for the sensitive detection of 8,9-Z-Abamectin B1a.
Troubleshooting Guide
Issue: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal MS/MS Parameters | Systematically optimize cone voltage and collision energy for each precursor-product ion transition. Start with values reported for Abamectin B1a and adjust in small increments to find the optimal setting for the 8,9-Z isomer. |
| Incorrect Precursor/Product Ion Selection | Confirm the selection of appropriate precursor and product ions for this compound. The ammonium adduct ([M+NH_4]^+) is commonly used as the precursor ion.[1] Refer to the "MS/MS Parameter Summary" table below for common transitions. |
| Matrix Effects | The sample matrix can suppress the ionization of the target analyte. To mitigate this, consider further sample cleanup, such as solid-phase extraction (SPE).[2] Diluting the sample may also reduce matrix effects. A matrix-matched calibration curve is recommended for accurate quantification. |
| Inefficient Ionization | Ensure the mobile phase composition is suitable for electrospray ionization (ESI) in positive mode. The use of an ammonium formate buffer can be crucial as the ammonium adduct is often the primary ion for MRM transitions.[1] Also, check that the ESI source parameters (e.g., capillary voltage, gas flow) are optimized. |
| High Source Temperature | Elevated source temperatures can sometimes lead to reduced signal intensity for Abamectin compounds. It is recommended to set the source temperature at or below 300 °C.[1] |
| Sample Degradation | Abamectin and its isomers can be sensitive to light and temperature. Ensure proper storage of samples and standards to prevent degradation. |
Issue: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Fluctuations in MS/MS Conditions | Ensure the stability of the LC-MS/MS system. Calibrate the mass spectrometer regularly and monitor system suitability throughout the analytical run. |
| Carryover | If experiencing carryover between injections, modify the HPLC mobile phase gradient to include a more thorough wash step.[3] Injecting a blank solvent after a high-concentration sample can confirm if carryover is occurring. |
| Inconsistent Sample Preparation | Standardize the sample preparation procedure to ensure uniformity across all samples. The QuEChERS method is a commonly used and effective extraction technique.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for this compound?
A1: For this compound, the ammonium adduct ([M+NH_4]^+) is typically used as the precursor ion. Common multiple reaction monitoring (MRM) transitions include m/z 890.5 → 305.1 and 890.5 → 567.3.[1] Another reported transition uses a precursor ion of m/z 891 with product ions at m/z 567, 305, and 145.[4]
Q2: How do I optimize the collision energy and cone voltage?
A2: A common approach is to perform a compound optimization experiment. Infuse a standard solution of this compound directly into the mass spectrometer. While monitoring the precursor ion, ramp the cone voltage to find the value that maximizes its intensity. Then, select the precursor ion and ramp the collision energy to identify the energy that produces the highest intensity of the desired product ions.
Q3: What ionization mode is best for analyzing this compound?
A3: Electrospray ionization (ESI) in the positive ion mode is the most common and effective method for the analysis of Abamectin and its isomers.[1]
Q4: What are some key considerations for sample preparation?
A4: A robust sample preparation method is crucial for sensitive detection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for extracting Abamectin from various matrices.[1] For complex matrices, additional cleanup steps using solid-phase extraction (SPE) with a C18 or aminopropyl cartridge may be necessary to remove interferences.[2][4]
Q5: Can I use the same MS/MS parameters for Abamectin B1a and this compound?
A5: While the parameters for Abamectin B1a can be a good starting point, it is highly recommended to optimize them specifically for the 8,9-Z isomer. Isomers can have different fragmentation patterns and optimal ion transmission energies.
Data Presentation
Table 1: Summary of Reported MS/MS Parameters for Abamectin B1a and its 8,9-Z Isomer
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Cone Voltage (V) | Collision Energy (V) | Reference |
| 8,9-Z-Avermectin B1a | 890.5 | 305.1, 567.3 | Not Specified | Not Specified | [1] |
| 8,9-Z-Avermectin B1a | 891 | 567, 305, 145 | Not Specified | Not Specified | [4] |
| Avermectin B1a | 890.5 | 567.4, 305.1 | Not Specified | 8, 16 | [5] |
| Abamectin B1a | 890.8 | 305.3, 567.6 | 35 | 17, 10 | [6] |
| Avermectin B1a | 890.6 | 567.1, 305.2 | Not Specified | Not Specified | [7] |
Experimental Protocols
Detailed Methodology for Optimizing MS/MS Parameters
-
Standard Preparation: Prepare a 1 µg/mL stock solution of this compound in methanol. Create a working standard solution of 100 ng/mL by diluting the stock solution in a 50:50 mixture of acetonitrile and water containing 5 mM ammonium formate and 0.1% formic acid.
-
Direct Infusion Setup: Set up a direct infusion of the working standard solution into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Precursor Ion Optimization (Cone Voltage):
-
Set the mass spectrometer to scan for the expected precursor ion (e.g., m/z 890.5 or 891).
-
Begin with a low cone voltage (e.g., 10 V).
-
Gradually increase the cone voltage in increments of 5 V while monitoring the intensity of the precursor ion.
-
Plot the precursor ion intensity against the cone voltage to determine the optimal value that yields the maximum signal.
-
-
Product Ion Optimization (Collision Energy):
-
Set the cone voltage to the optimized value determined in the previous step.
-
Select the precursor ion for fragmentation.
-
Begin with a low collision energy (e.g., 5 V).
-
Ramp the collision energy in increments of 2-5 V and monitor the intensity of the expected product ions (e.g., m/z 567.3, 305.1).
-
Plot the intensity of each product ion against the collision energy to find the optimal energy for each transition.
-
-
Method Finalization: Incorporate the optimized cone voltage and collision energies for each MRM transition into your LC-MS/MS acquisition method.
Mandatory Visualizations
Caption: Workflow for the optimization of MS/MS parameters.
Caption: Troubleshooting logic for low signal intensity.
References
How to prevent photodegradation of Abamectin in laboratory standards.
This technical support center provides guidance on preventing the photodegradation of abamectin in laboratory standards. Below are frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in maintaining the integrity of their abamectin standards during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my abamectin standard showing variable concentrations in my analyses?
A1: Abamectin is highly susceptible to photodegradation, especially when exposed to UV light. If your standard solutions are exposed to ambient laboratory light or sunlight, the active ingredient can degrade, leading to inconsistent and lower-than-expected concentrations in your analytical results. One study showed that abamectin solutions exposed to light can degrade by as much as 92% within 5 hours.[1] When protected from light, the standard was stable for approximately 12 hours.[1]
Q2: What are the primary factors that cause abamectin to degrade in the laboratory?
A2: The primary factor is exposure to light, particularly UV radiation. Direct irradiation with UV light at 254 nm is highly efficient at degrading abamectin. While degradation under visible light is less efficient, it can still occur, especially in the presence of sensitizing molecules. Other less significant factors can include exposure to strong acids or bases and high temperatures.
Q3: How can I protect my abamectin standards from photodegradation?
A3: To protect your abamectin standards, you should:
-
Use Amber Vials: Always store and prepare your abamectin solutions in amber glass vials or containers that block UV light.
-
Work in a Dimly Lit Area: When preparing and handling abamectin solutions, work in an area with reduced lighting. Avoid working near windows or under direct, bright overhead lights.
-
Wrap Containers: If amber vials are unavailable, you can wrap your clear glass containers with aluminum foil to protect the contents from light.
-
Store Properly: Store your stock and working standard solutions in a cool, dark place, such as a refrigerator or a designated light-protected cabinet. Manufacturer safety data sheets recommend storing abamectin in a cool, well-ventilated place in tightly closed containers.
Q4: What solvents are recommended for preparing abamectin standard solutions?
A4: Acetonitrile and methanol are commonly used solvents for preparing abamectin standard solutions for HPLC analysis. Abamectin is more soluble in organic solvents than in water.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peak area of abamectin standard decreases over a short period. | Photodegradation of the standard solution. | Prepare fresh standard solutions daily. Store stock solutions in a refrigerator protected from light. Use amber vials for all solutions, including those in the autosampler. |
| Inconsistent results between different analysts. | Variation in light exposure during sample preparation. | Standardize the sample preparation workflow to minimize light exposure. Ensure all analysts follow the same light-protection procedures. |
| Appearance of unknown peaks in the chromatogram of the standard. | Degradation of abamectin into other products. | Confirm the identity of the degradation products using a mass spectrometer if available. Review and improve light protection measures for the standard. |
| Low recovery of abamectin in quality control samples. | Degradation of the spiking standard. | Prepare the spiking solution immediately before use. Protect the solution from light during the entire spiking and extraction process. |
Quantitative Data on Abamectin Degradation
The following table summarizes the degradation of avermectins under different conditions. Note that emamectin benzoate is a derivative of abamectin and its stability data can provide insights into abamectin's behavior.
| Compound | Condition | Time | Degradation (%) |
| Abamectin | Exposed to light | 5 hours | 92%[1] |
| Abamectin | Protected from light | 12 hours | Stable[1] |
| Emamectin Benzoate | 54°C | 45 days | ~49%[2] |
| Emamectin Benzoate | UV rays | 45 days | ~54%[2] |
| Emamectin Benzoate | Direct sunlight | 45 days | ~51%[2] |
Experimental Protocols
Protocol 1: Preparation of Abamectin Standard Stock Solution
This protocol describes the preparation of a 1000 µg/mL abamectin standard stock solution.
Materials:
-
Abamectin reference standard
-
Acetonitrile (HPLC grade)
-
10 mL amber volumetric flask
-
Analytical balance
-
Spatula
-
Ultrasonic bath
Procedure:
-
Accurately weigh approximately 10 mg of the abamectin reference standard onto weighing paper.
-
Carefully transfer the weighed standard into the 10 mL amber volumetric flask.
-
Add approximately 7 mL of acetonitrile to the flask.
-
Sonicate the flask for 5-10 minutes to ensure the complete dissolution of the abamectin standard.
-
Allow the solution to return to room temperature.
-
Add acetonitrile to the flask up to the 10 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the stock solution in a refrigerator at 2-8°C, protected from light.
Protocol 2: Assessment of Abamectin Photostability (Forced Degradation Study)
This protocol outlines a forced degradation study to assess the photostability of an abamectin solution.
Materials:
-
Abamectin working standard solution (e.g., 10 µg/mL in acetonitrile)
-
Clear glass vials
-
Amber glass vials
-
UV light chamber (254 nm)
-
HPLC system with a UV detector
Procedure:
-
Prepare a 10 µg/mL working standard solution of abamectin in acetonitrile.
-
Transfer aliquots of the working standard into both clear and amber glass vials.
-
Place a set of clear and amber vials in a UV light chamber with a 254 nm lamp.
-
Place another set of clear and amber vials on a laboratory bench under ambient light.
-
Keep a control set of amber vials in a dark place (e.g., a closed drawer).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take a sample from each vial.
-
Analyze the samples immediately by HPLC.
-
Compare the peak area of abamectin in the exposed samples to the control samples to determine the percentage of degradation.
Visualizations
Caption: Experimental workflow for preparing abamectin standards and assessing their photostability.
References
Addressing matrix effects in LC-MS/MS analysis of 8,9-Z-Abamectin B1a.
This technical support center provides troubleshooting guidance and frequently asked questions to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 8,9-Z-Abamectin B1a.
Troubleshooting Guides
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a common challenge in LC-MS/MS analysis.[1][2][3] This can lead to inaccurate and imprecise quantification of this compound. The following guide provides solutions to common problems encountered during analysis.
Common Issues and Solutions
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor reproducibility of results | Inconsistent matrix effects between samples. | - Optimize sample cleanup: Employ more rigorous extraction and cleanup procedures such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4][5] - Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction.[1] - Matrix-matched calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for consistent matrix effects.[6] |
| Low signal intensity or poor sensitivity | Ion suppression due to co-eluting matrix components, such as phospholipids or other endogenous substances.[4] | - Improve chromatographic separation: Modify the LC method (e.g., gradient, column chemistry) to separate this compound from the interfering compounds.[3] - Assess matrix effect timing: Use a post-column infusion experiment to identify regions of ion suppression and adjust the chromatography to ensure the analyte elutes in a clean region.[2][7][8] - Advanced sample preparation: Consider techniques like phospholipid removal plates or more selective SPE sorbents.[5] |
| High signal intensity or signal enhancement | Ion enhancement caused by co-eluting compounds that improve the ionization efficiency of the analyte. | - Dilute the sample: A simple dilution can often reduce the concentration of the interfering compounds and mitigate the enhancement effect.[1][9] - Modify chromatographic conditions: As with ion suppression, adjust the LC method to separate the analyte from the enhancing compounds. |
| Non-linear calibration curve | Matrix effects that vary with the concentration of the analyte or co-eluting species. | - Use a SIL-IS: This is the most effective way to correct for non-linearity caused by matrix effects.[1] - Narrow the calibration range: If a SIL-IS is not available, reducing the dynamic range of the calibration curve may help to achieve linearity in a specific concentration window. |
Experimental Workflow for Troubleshooting Matrix Effects
Caption: Workflow for identifying and mitigating matrix effects.
Experimental Protocols
1. Protocol for Quantifying Matrix Effects using Post-Extraction Addition
This protocol allows for the quantitative assessment of matrix effects by comparing the response of an analyte in a clean solution to its response in a post-extraction spiked matrix sample.[2]
a. Materials:
-
Blank matrix (e.g., plasma, soil extract) free of this compound
-
This compound standard solution
-
Mobile phase or reconstitution solvent
b. Procedure:
-
Prepare 'Set A': Spike the this compound standard into the mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Prepare 'Set B': Extract at least six different lots of blank matrix using your established sample preparation method. After the final evaporation step, spike the extracts with the same concentrations of this compound as in 'Set A'.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.[2]
-
c. Data Interpretation:
| Matrix Factor (MF) | Interpretation | Recommended Action |
| 0.8 < MF < 1.2 | Minor matrix effect | Method may be acceptable, especially with a SIL-IS. |
| MF ≤ 0.8 | Significant ion suppression | Improve sample cleanup or chromatographic separation. |
| MF ≥ 1.2 | Significant ion enhancement | Improve sample cleanup, chromatographic separation, or dilute the sample. |
| High variability in MF (>15% RSD) | Inconsistent matrix effect | Re-evaluate the entire sample preparation procedure for consistency. |
2. Protocol for Qualitative Assessment of Matrix Effects using Post-Column Infusion
This method helps to identify at what retention times co-eluting matrix components cause ion suppression or enhancement.[2][7][8]
a. Materials:
-
Syringe pump
-
Tee-union
-
This compound standard solution (at a concentration that gives a stable signal)
-
Blank matrix extract
b. Procedure:
-
Set up the LC-MS/MS system as usual.
-
Using a syringe pump, continuously infuse the this compound standard solution into the mobile phase flow after the analytical column and before the mass spectrometer inlet via a tee-union.
-
Once a stable baseline signal for this compound is achieved, inject a blank matrix extract.
-
Monitor the signal of the infused standard. Any deviation from the stable baseline indicates a matrix effect. A dip in the signal signifies ion suppression, while a rise indicates ion enhancement.
Visualization of Post-Column Infusion Results
Caption: Setup for a post-column infusion experiment.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix.[1][3] These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, which can compromise the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: What are the common sources of matrix effects for Abamectin B1a analysis?
A2: For the analysis of Abamectin B1a and its isomers in complex matrices like soil, agricultural products, or biological fluids, common sources of matrix effects include phospholipids, salts, endogenous metabolites, and formulation components from pesticides.[4][10]
Q3: How can I minimize matrix effects during sample preparation?
A3: Optimizing sample preparation is a crucial step in minimizing matrix effects.[4] Techniques such as Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used to remove interfering components.[4][6][11] For biological samples, specific techniques like phospholipid removal plates can be very effective.[5]
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: A SIL-IS is the gold standard for compensating for matrix effects.[1] It is highly recommended when you observe significant and variable matrix effects, or when the highest accuracy and precision are required. A SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, thus providing reliable correction during quantification.
Q5: What is the difference between matrix-matched calibration and using a SIL-IS?
A5: Matrix-matched calibration involves preparing your calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for consistent matrix effects. However, it does not account for sample-to-sample variability in the matrix. A SIL-IS, on the other hand, is added to each individual sample and calibrant, and therefore corrects for matrix effects on a per-sample basis, which is a more robust approach.
Conceptual Diagram of Ion Suppression
Caption: Ion suppression in the electrospray ionization source.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. brjac.com.br [brjac.com.br]
- 7. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Storage and Handling of Light-Sensitive Avermectins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of light-sensitive avermectins. Adherence to these best practices is critical for maintaining the stability, efficacy, and safety of these compounds throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why are avermectins considered light-sensitive?
A1: Avermectins possess a macrocyclic lactone structure with conjugated double bonds, which can absorb energy from light, particularly in the ultraviolet (UV) spectrum.[1][2] This absorption of energy can trigger chemical reactions, leading to the degradation of the avermectin molecule and a loss of its biological activity.[2]
Q2: What are the ideal storage conditions for avermectin compounds?
A2: To minimize degradation, avermectins should be stored in a cool, dark, and dry environment. It is recommended to store them at temperatures between 2°C and 8°C, protected from light.[2] For some formulations, such as Abamectin 1.8 EC, a storage temperature between 5°C and 30°C is recommended, with a relative humidity below 70%. Always refer to the manufacturer's specific storage instructions.
Q3: How should I handle avermectin solutions during an experiment to prevent photodegradation?
A3: When working with avermectin solutions, it is crucial to minimize their exposure to light. Use amber-colored glassware or wrap containers in aluminum foil.[2] Conduct experiments in a dimly lit area or under yellow light, which has a longer wavelength and is less damaging than white or UV light. Prepare solutions as fresh as possible before use to reduce the duration of potential light exposure.
Q4: Can I use antioxidants or stabilizers to protect my avermectin samples?
A4: Yes, the inclusion of antioxidants or stabilizers in avermectin formulations can help mitigate photodegradation. These agents work by quenching reactive oxygen species or inhibiting the chemical reactions initiated by light exposure. Formulations of avermectins often contain a small amount of an antioxidant for this purpose.
Q5: What are the signs of avermectin degradation?
A5: Degradation of avermectins can lead to a loss of potency, which may be observed as a decrease in the expected biological effect in your experiments. Analytically, degradation can be detected by the appearance of new peaks and a decrease in the peak area of the parent compound in chromatographic analyses such as HPLC or LC-MS/MS.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Photodegradation of the avermectin compound due to improper storage or handling. | Review your storage and handling procedures. Ensure the compound is stored in the dark at the recommended temperature. Minimize light exposure during all experimental steps by using amber vials or foil-wrapped containers and working in a dimly lit environment. Prepare fresh solutions for each experiment. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | The unexpected peaks are likely degradation products of the avermectin. | Confirm the identity of the degradation products using mass spectrometry if possible. A comprehensive forced degradation study has identified several major degradation products of Avermectin.[2] Implement stricter light protection measures. Check the purity of your standard and ensure it has been stored correctly. |
| Precipitation or cloudiness in the avermectin solution. | The solvent system may not be optimal, or the compound may have degraded into less soluble products. | Ensure you are using a suitable solvent for the specific avermectin and concentration. Sonication may help to dissolve the compound initially. If precipitation occurs over time, it could be a sign of degradation, and a fresh solution should be prepared. |
| Variability between different aliquots of the same stock solution. | Inconsistent light exposure or temperature fluctuations between aliquots. | Aliquot the stock solution into smaller, single-use volumes in amber vials. This prevents repeated exposure of the entire stock to light and temperature changes during handling. |
Quantitative Data on Avermectin Photodegradation
The following tables summarize the degradation of various avermectins under different conditions, providing a quantitative insight into their light sensitivity.
Table 1: Photodegradation of Emamectin Benzoate (5.7% WG Formulation) [3]
| Storage Condition | Duration | Decomposition (%) |
| 54°C | 45 days | 48.47 |
| Ultraviolet (UV) Rays | 45 days | 53.57 |
| Direct Sunlight | 45 days | 51.43 |
Table 2: Photodegradation of Abamectin in Solution [4]
| Light Condition | Duration | Degradation (%) |
| Exposed to Light | 5 hours | 92 |
| Protected from Light | 12 hours | Stable |
Experimental Protocols
Protocol for Assessing Avermectin Photostability
This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.[5][6][7][8]
1. Sample Preparation:
-
Prepare a solution of the avermectin compound in a suitable solvent at a known concentration.
-
Prepare a "dark control" sample by wrapping a container of the same solution completely in aluminum foil.
2. Light Exposure:
-
Place the unwrapped sample in a photostability chamber equipped with a light source capable of emitting both UVA and visible light (e.g., a xenon arc lamp or a D65/ID65 emission source).
-
The ICH guideline recommends a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Place the dark control sample in the same chamber to experience the same temperature conditions without light exposure.
3. Sample Analysis:
-
At predetermined time points, withdraw aliquots from both the exposed sample and the dark control.
-
Analyze the aliquots using a stability-indicating HPLC method to quantify the remaining concentration of the parent avermectin and to observe the formation of any degradation products.
4. Data Evaluation:
-
Compare the chromatograms of the light-exposed sample with the dark control.
-
Calculate the percentage of degradation of the avermectin in the light-exposed sample relative to the dark control.
-
Significant degradation in the light-exposed sample compared to the dark control indicates photosensitivity.
Visualizing Degradation and Handling Workflows
Avermectin Photodegradation Pathway
The following diagram illustrates a simplified potential photodegradation pathway for avermectins, leading to the formation of various degradation products. The exact pathway can be complex and may vary depending on the specific avermectin and environmental conditions.
Caption: Simplified pathway of avermectin photodegradation.
Experimental Workflow for Handling Avermectins
This diagram outlines the recommended workflow for handling light-sensitive avermectins in a research setting to minimize degradation.
Caption: Workflow for handling light-sensitive avermectins.
Troubleshooting Logic for Unexpected Results
This decision tree provides a logical approach to troubleshooting unexpected experimental outcomes when working with avermectins.
Caption: Decision tree for troubleshooting avermectin experiments.
References
- 1. Evaluation of the Photostability of Ivermectin [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. assjm.journals.ekb.eg [assjm.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. zaimspharma.com [zaimspharma.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Method validation challenges for 8,9-Z-Abamectin B1a analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analytical method validation and routine analysis of 8,9-Z-Abamectin B1a.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in Abamectin B1a analysis?
This compound is the cis (Z) geometric isomer of Abamectin B1a, which has a trans (E) configuration at the 8,9-position of the molecule.[1] Its formation is primarily due to the photodegradation of Abamectin B1a when exposed to light, especially UV radiation.[1] As a significant photoproduct, regulatory bodies often require its quantification as part of the total Abamectin residue definition. Therefore, accurate and validated analytical methods for this compound are crucial for compliance and safety assessments.
Q2: What are the main analytical techniques used for the quantification of this compound?
The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] HPLC-FLD is a cost-effective and sensitive method, though it requires a derivatization step.[1][3] LC-MS/MS offers high selectivity and sensitivity and is often used for residue analysis in complex matrices like soil and water.[2][4][5]
Q3: Why is chromatographic separation critical for this compound analysis when using fluorescence detection?
Chromatographic separation is paramount because Abamectin B1a and its 8,9-Z isomer produce identical fluorescent derivatives after the derivatization process with reagents like trifluoroacetic anhydride.[1][6][7] This makes them indistinguishable by the fluorescence detector alone.[1] Consequently, high-resolution chromatographic separation is essential to differentiate and accurately quantify each isomer.[1]
Troubleshooting Guide
Chromatography & Detection Issues
Q4: I am observing poor peak shape (e.g., tailing, broadening) for this compound. What are the possible causes and solutions?
-
Issue: Contamination of the analytical column.
-
Solution: Implement a robust column cleaning protocol. Use a guard column to protect the analytical column from strongly retained matrix components.
-
-
Issue: Incompatible mobile phase pH.
-
Solution: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. Avermectins are sensitive to pH, which can affect their retention and peak shape.
-
-
Issue: Secondary interactions with the stationary phase.
-
Solution: Consider using a column with a different stationary phase chemistry or end-capping to minimize secondary interactions. Adding a small amount of a competitive agent to the mobile phase, if compatible with the detection method, can also help.
-
Q5: My this compound and Abamectin B1a peaks are not well-resolved. How can I improve the separation?
-
Issue: Inadequate mobile phase composition.
-
Solution: Optimize the mobile phase gradient or isocratic composition. A shallower gradient or a lower percentage of the strong solvent can increase retention times and improve resolution.
-
-
Issue: Sub-optimal column temperature.
-
Solution: Adjust the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but it may also decrease retention.
-
-
Issue: Column aging.
-
Solution: Replace the analytical column if its performance has degraded over time.
-
Sample Preparation & Recovery Problems
Q6: My recoveries for this compound are consistently low. What are the potential reasons and how can I improve them?
-
Issue: Photodegradation during sample handling.
-
Solution: Protect samples from light at all stages of collection, extraction, and analysis. Use amber glassware or cover vessels with aluminum foil. Work in a dimly lit environment when possible.
-
-
Issue: Analyte loss during solvent partitioning.
-
Issue: Inefficient solid-phase extraction (SPE).
-
Issue: Incomplete derivatization (for HPLC-FLD).
-
Solution: Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentrations.
-
Q7: I am seeing high variability in my recovery results. What could be causing this?
-
Issue: Inconsistent sample preparation technique.
-
Solution: Ensure all samples are treated identically. Standardize volumes, mixing times, and extraction procedures. Use calibrated equipment.
-
-
Issue: Matrix effects in LC-MS/MS.
-
Solution: Matrix effects can cause ion suppression or enhancement, leading to variable results. Use matrix-matched standards for calibration. Consider using a more efficient sample cleanup procedure or a different ionization source. Reducing the injection volume may also mitigate matrix suppression.[2]
-
-
Issue: Contamination.
Data Presentation
Table 1: Recovery of this compound in Various Matrices
| Matrix | Analytical Method | Fortification Level | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Water | LC-MS/MS | 0.05 µg/L | 85 | 9.6 |
| Water | LC-MS/MS | 0.5 µg/L | 86 | 9.7 |
| Soil | LC-MS/MS | 0.5 µg/kg | Within 70-120% | <20% |
| Wine | HPLC-FLD | 1-25 ng/g | 102 | Not Specified |
| Apples | HPLC-FLD | 2-27 ppb | 85 (average) | Not Specified |
| Cucumbers | HPLC-FLD | Not Specified | ~70% | Not Specified |
| Hops (dried) | HPLC-FLD | 0.005-0.100 mg/kg | 84 (median) | Not Specified |
Data compiled from multiple sources.[1][2][6][8][9]
Experimental Protocols
Protocol 1: General Workflow for this compound Analysis
This protocol outlines the general steps for the analysis of this compound in a given matrix.
-
Sample Collection and Storage: Collect samples in appropriate containers and protect them from light. Store at or below -20°C until analysis.
-
Extraction: Homogenize the sample and extract with a suitable solvent mixture, such as acetonitrile/water or hexane/acetonitrile.[6][8][9]
-
Cleanup: Use solid-phase extraction (SPE) with a C8 or aminopropyl cartridge to remove interfering matrix components.[6][8][9]
-
Derivatization (for HPLC-FLD): Evaporate the cleaned-up extract to dryness and react the residue with a derivatizing agent, such as a mixture of trifluoroacetic anhydride and 1-methylimidazole in acetonitrile.[3][6]
-
Analysis: Inject the derivatized extract (for HPLC-FLD) or the cleaned-up extract reconstituted in a suitable solvent (for LC-MS/MS) into the chromatographic system.
-
Quantification: Use a calibration curve prepared from certified reference standards to quantify the concentration of this compound in the sample.
Protocol 2: HPLC-FLD Method for Wine Samples
This method is adapted from a procedure for determining avermectin residues in wine.[8]
-
Extraction: Extract a 10 g sample of wine with 10 mL of hexane and 20 mL of acetonitrile. Shake and centrifuge.
-
Cleanup: Transfer the hexane layer to an aminopropyl SPE column. Elute the avermectins with an appropriate solvent.
-
Derivatization: Evaporate the eluate to dryness and add 100 µL of a 1:1 mixture of N-methylimidazole and acetonitrile, followed by 150 µL of a 1:1 mixture of trifluoroacetic anhydride and acetonitrile.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile/water gradient.
-
Detection: Fluorescence detector with excitation at 365 nm and emission at 470 nm.[3]
-
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. This compound | 113665-89-7 | Benchchem [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. Determination of abamectin residues in fruits and vegetables by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. epa.gov [epa.gov]
- 6. fao.org [fao.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Determination of total avermectin B1 and 8,9-Z-avermectin B1 residues in wine by liquid chromatography [agris.fao.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Toxicological Profile: 8,9-Z-Abamectin B1a vs. Abamectin B1a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profiles of 8,9-Z-Abamectin B1a and its parent compound, Abamectin B1a. This compound is a photodegradation product of Abamectin B1a.[1] The data presented herein is collated from toxicological assessments to support risk evaluation and further research.
Quantitative Toxicity Data Summary
The following tables summarize the key quantitative toxicity data for this compound and Abamectin B1a.
Table 1: Acute Oral Toxicity (LD50)
| Compound | Species | Strain | Vehicle | LD50 (mg/kg bw) | Reference |
| This compound | Mouse | CD-1 | Not Specified | 217 | [1][2] |
| Mouse | CF-1 | Not Specified | 20 | [1][2] | |
| Abamectin B1a | Rat | Not Specified | Sesame Oil | 11 | [3] |
| Rat | Not Specified | Water | 214 | [1] | |
| Mouse | Not Specified | Not Specified | 14 | [3] |
Table 2: Developmental Toxicity
| Compound | Species | Dosage (mg/kg bw/day) | NOAEL (Maternal & Embryo/Fetal Toxicity) | Reference |
| This compound | Rat | 0, 0.25, 0.5, 1.0 | 1.0 mg/kg bw/day (highest dose tested) | [1] |
Table 3: Genotoxicity
| Compound | Test System | Metabolic Activation | Result | Reference |
| This compound | Bacterial Gene Mutation Assay | With and Without | Non-mutagenic | [1][2] |
Toxicological Assessment Conclusion
Based on the available data, the Joint Meeting on Pesticide Residues (JMPR) concluded that the 8,9-Z isomer of abamectin B1a is of no greater toxicity than the parent abamectin B1a.[1] An Acceptable Daily Intake (ADI) of 0–0.002 mg/kg bw was established for the sum of abamectin and its 8,9-Z isomer.[1]
Experimental Protocols
Acute Oral Toxicity Studies
While specific detailed protocols for the cited studies are not available, acute oral toxicity studies generally follow standardized guidelines (e.g., OECD Test Guideline 420, 423, or 425). A typical protocol involves:
-
Animal Selection: Healthy, young adult rodents of a specific strain are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions.
-
Dosing: The test substance is administered in a single oral dose via gavage. The vehicle used to dissolve or suspend the substance is also administered to a control group.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days.
-
Data Analysis: The LD50, the statistically estimated dose that would be lethal to 50% of the animals, is calculated.
Developmental Toxicity Study
Developmental toxicity studies are typically conducted in accordance with guidelines such as OECD Test Guideline 414. The general procedure is as follows:
-
Mating: Female animals are mated, and the day of conception is determined.
-
Dosing: The test substance is administered daily to pregnant females during the period of organogenesis.
-
Maternal Observation: Dams are observed for signs of toxicity, and body weight and food consumption are monitored.
-
Fetal Examination: Shortly before parturition, the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal abnormalities.
-
Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) for maternal and developmental toxicity is determined.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is a standard method for evaluating the genotoxic potential of a substance and is typically performed according to OECD Test Guideline 471.
-
Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli are used.
-
Exposure: The bacteria are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (e.g., S9 mix from rat liver).
-
Incubation: The treated bacteria are plated on a minimal medium that lacks the required amino acid.
-
Scoring: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.
Mechanism of Action: Avermectin Neurotoxicity
Abamectin, like other avermectins, exerts its primary toxic effect by interfering with neural and neuromuscular transmission in invertebrates.[3] It acts as a glutamate-gated chloride channel (GluCl) allosteric modulator.[4] In mammals, at high doses, abamectin can penetrate the blood-brain barrier and cause symptoms of CNS depression.[3]
Caption: Avermectin's mechanism of neurotoxicity.
Caption: Workflow for an acute oral toxicity study.
References
Avermectin Antibody Cross-Reactivity: A Comparative Analysis with 8,9-Z-Abamectin B1a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of commercially available avermectin antibodies with various avermectin analogues, with a special focus on the photoisomeric derivative, 8,9-Z-Abamectin B1a. The objective is to furnish researchers with the necessary data to make informed decisions when selecting antibodies for immunoassays targeting abamectin and its related compounds. The information presented herein is collated from publicly available research and product literature.
Performance Comparison of Avermectin Antibodies
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are frequently employed for the high-throughput screening of avermectin residues in various matrices. The specificity of the antibody used is a critical parameter that dictates the accuracy and reliability of these assays. Cross-reactivity with structurally related compounds can lead to an overestimation of the target analyte concentration.
Abamectin, a widely used insecticide and anthelmintic, is a mixture of avermectin B1a (>80%) and avermectin B1b (<20%).[1] Its photoisomer, this compound, is a significant degradation product formed upon exposure to ultraviolet radiation.[2] Therefore, the cross-reactivity of avermectin antibodies with this isomer is of considerable interest for accurate residue analysis.
The following table summarizes the reported cross-reactivity of various polyclonal and monoclonal avermectin antibodies with different avermectin compounds. It is important to note that direct cross-reactivity data for this compound with commercially available ELISA kits or specific antibodies is not extensively reported in the reviewed scientific literature. This represents a significant data gap for comprehensive residue analysis using immunoassays.
| Antibody Type | Target Analyte | Cross-Reactivity (%) | Reference |
| Polyclonal | Abamectin | Ivermectin: 25%, Eprinomectin: 145.4% | [3] |
| Monoclonal (2C11) | Abamectin | Ivermectin: 50.46%, Eprinomectin: 14.17%, Doramectin: 19.82%, Emamectin benzoate: 47.81% | [4] |
| Monoclonal/Polyclonal | Abamectin | This compound: Data Not Available |
Note: Cross-reactivity is typically calculated as (IC50 of abamectin / IC50 of the cross-reactant) x 100%.
The lack of specific cross-reactivity data for this compound is a crucial consideration for researchers. Given that this isomer is a known and significant residue, immunoassays may underestimate the total abamectin-related residues if the antibody used does not recognize this compound or has a very low affinity for it. Conversely, if an antibody exhibits significant cross-reactivity, it could be a valuable tool for screening total abamectin and its major photo-degradant.
Experimental Methodologies
To provide a practical context, this section details a representative experimental protocol for an indirect competitive ELISA (ic-ELISA) used to determine avermectin concentrations and assess antibody cross-reactivity.
Indirect Competitive ELISA Protocol for Avermectin Analysis
This protocol is a generalized procedure based on methodologies described in the scientific literature.[3][4]
1. Reagents and Materials:
-
Avermectin standard solutions (including abamectin, ivermectin, and other analogues for cross-reactivity testing)
-
Avermectin-protein conjugate (coating antigen)
-
Primary antibody (e.g., rabbit anti-avermectin polyclonal antibody)
-
Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
96-well microtiter plates
-
Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
2. Assay Procedure:
-
Coating: Microtiter wells are coated with the avermectin-protein conjugate diluted in coating buffer and incubated overnight at 4°C.
-
Washing: The plate is washed three times with washing buffer.
-
Blocking: The wells are blocked with blocking buffer for 1-2 hours at 37°C to prevent non-specific binding.
-
Washing: The plate is washed three times with washing buffer.
-
Competitive Reaction: A mixture of the primary antibody and either the standard solution or the sample extract is added to the wells. The plate is then incubated for 1-2 hours at 37°C. During this step, the free avermectin in the standard or sample competes with the coated avermectin-protein conjugate for binding to the primary antibody.
-
Washing: The plate is washed three times with washing buffer to remove unbound antibodies.
-
Secondary Antibody Incubation: The HRP-conjugated secondary antibody, diluted in blocking buffer, is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate is washed five times with washing buffer.
-
Substrate Reaction: The TMB substrate solution is added to the wells, and the plate is incubated in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The concentration of avermectin in the samples is inversely proportional to the color intensity.
3. Cross-Reactivity Determination:
To determine the cross-reactivity, standard curves are generated for abamectin and the other avermectin analogues (including this compound, if available). The IC50 values (the concentration of the analyte that causes 50% inhibition of the antibody binding) are calculated for each compound. The percent cross-reactivity is then calculated using the formula mentioned previously.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical relationship of cross-reactivity.
Caption: Workflow of an indirect competitive ELISA for avermectin detection.
Caption: Logical relationship of antibody binding and cross-reactivity.
Avermectin's Mechanism of Action: A Signaling Pathway Perspective
Avermectins exert their anthelmintic and insecticidal effects by interfering with the nervous system of invertebrates. Their primary target is the glutamate-gated chloride channel (GluCl), which is found in the nerve and muscle cells of these organisms. In mammals, the primary target is the gamma-aminobutyric acid (GABA)-gated chloride channel, but avermectins generally have a lower affinity for these receptors and do not readily cross the blood-brain barrier.[1]
The following diagram illustrates the simplified signaling pathway of avermectin's action on invertebrate nerve cells.
Caption: Simplified signaling pathway of avermectin's neurotoxic effect in invertebrates.
References
Validating Analytical Methods for 8,9-Z-Abamectin B1a: A Comparative Guide to Certified Reference Materials and Chromatographic Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of 8,9-Z-Abamectin B1a, a significant photoisomer and metabolite of Abamectin B1a, is critical for regulatory compliance and product safety assessment. This guide provides a comprehensive comparison of analytical methodologies, validated with certified reference materials (CRMs), to ensure the reliability and accuracy of analytical data.
The stability of Abamectin B1a is a key concern, as it can convert to the 8,9-Z-isomer under UV irradiation[1]. Therefore, robust analytical methods are essential to distinguish and quantify both the parent compound and its isomers. This guide focuses on two prevalent techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Certified Reference Materials: The Foundation of Accurate Measurement
The availability of high-purity, certified reference materials is the cornerstone of any validated analytical method. Several reputable suppliers provide CRMs for this compound, ensuring traceability and confidence in analytical results.
Table 1: Commercially Available Certified Reference Materials for this compound
| Supplier | Product Name | Catalog Number | Format | Purity/Concentration |
| LGC Standards | This compound | TRC-A107005-10MG | Neat | Not specified |
| Planta Analytica, Inc. | 8,9-Z-Avermectin B1a | Not specified | Not specified | High purity |
| HPC Standards | 8,9-Z-Avermectin B1a solution | 676147 | 100 µg/ml in Acetonitrile | ISO 17034 Certified |
| FUJIFILM Wako | 8,9-Z-Avermectin B1a Standard | 018-24961 | Neat | ≥95.0% (HPLC) |
Comparative Analysis of Analytical Methods
The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparison of the two primary methods used for the analysis of this compound.
Table 2: Performance Comparison of HPLC-FLD and LC-MS/MS for this compound Analysis
| Parameter | HPLC with Fluorescence Detection (Post-Derivatization) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Derivatization of the analyte to form a fluorescent compound, followed by chromatographic separation and detection. | Chromatographic separation followed by ionization and mass-to-charge ratio analysis for specific identification and quantification. |
| Specificity | Moderate. Avermectin B1a and 8,9-Z-Avermectin B1a produce the same fluorescent derivative and are typically quantified together as a single peak[2]. | High. Capable of distinguishing between Abamectin B1a, B1b, and the 8,9-Z isomer based on their specific mass transitions[2]. |
| Sensitivity (LOD/LOQ) | LOD: ~2 ng/g, LOQ: ~5 ng/g in hops[3]. LOD: 0.1 µg·L⁻¹, LOQ: 0.2 µg·L⁻¹ in water[1][4]. | LOQ: 0.05 µg/L in water[5]. LOQ: 0.5 µg/kg in soil[4]. LOQ: 0.005 mg/kg for Avermectin B1a and B1b[2]. |
| Sample Preparation | Requires a derivatization step with reagents like trifluoroacetic anhydride (TFAA) and 1-methylimidazole (1MI)[2][6]. | Often compatible with simpler extraction methods like QuEChERS[2]. |
| Typical Recovery | 73-108% in dried hops[3]. Around 108% in water[1][4]. | Mean recoveries within 70-120% are generally achievable[4][5]. |
| Instrumentation Cost | Lower | Higher |
| Throughput | Can be lower due to the derivatization step. | Can be higher, especially with modern autosamplers. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable results.
Protocol 1: HPLC with Fluorescence Detection (Post-Derivatization)
This method is suitable for quantifying total Abamectin B1a and this compound residues.
-
Sample Extraction:
-
For solid matrices (e.g., hops), rehydrate the sample and extract with a methanol-water mixture. Partition the avermectins into hexane[3].
-
For liquid matrices (e.g., water), perform a solid-phase extraction (SPE) using a C18 cartridge to concentrate the analytes.
-
-
Clean-up:
-
Pass the hexane extract through an aminopropyl solid-phase extraction column for purification[3].
-
-
Derivatization:
-
Evaporate the cleaned extract to dryness.
-
Reconstitute the residue in a solution of 1-methylimidazole in acetonitrile.
-
Add trifluoroacetic anhydride and allow the reaction to proceed at room temperature. This converts the avermectins into fluorescent derivatives[2].
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Injection Volume: 10-100 µL.
-
Fluorescence Detector: Excitation at ~365 nm and emission at ~475 nm.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of Abamectin B1a (as the response is the same for the 8,9-Z isomer).
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides higher selectivity and is capable of distinguishing between the different isomers.
-
Sample Extraction (QuEChERS method):
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and shake vigorously.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake again[2].
-
Centrifuge to separate the layers.
-
-
Dispersive SPE Clean-up:
-
Take an aliquot of the acetonitrile supernatant and transfer it to a tube containing a mixture of PSA (primary secondary amine) sorbent and MgSO₄.
-
Vortex and centrifuge.
-
-
LC-MS/MS Analysis:
-
Quantification:
-
Prepare a matrix-matched calibration curve using certified reference standards for this compound and other relevant avermectins.
-
Visualizing the Workflow and Validation Logic
To further clarify the processes, the following diagrams illustrate the experimental workflow and the logical relationship between method validation parameters.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship of analytical method validation parameters.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. fao.org [fao.org]
- 3. Liquid chromatographic method for determination of total avermectin B1 and 8,9-Z-avermectin B1 residues in hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. academic.oup.com [academic.oup.com]
Diminished Potency: The Impact of Photodegradation on the Insecticidal Efficacy of Abamectin B1a
A comparative analysis of Abamectin B1a and its photodegradation products reveals a significant reduction in insecticidal activity upon exposure to light. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comprehensive overview of the photochemical instability of Abamectin B1a and its implications for pest control.
Abamectin, a widely used insecticide and acaricide, is a mixture of avermectins, with Abamectin B1a being the major component. Its efficacy is known to be compromised by environmental factors, particularly sunlight. Photodegradation leads to the formation of various products, with the Δ8,9-isomer of abamectin B1a being a primary and well-documented photoproduct. While direct comparative studies on the insecticidal efficacy of Abamectin B1a and its full spectrum of photodegradation products are limited, research on closely related compounds and the known structural changes strongly suggest a decrease in potency.
Comparative Efficacy Data
To illustrate the expected presentation of such comparative data, the following table provides a hypothetical comparison of LC50 (lethal concentration for 50% of the population) values.
| Compound | Target Insect | Bioassay Method | LC50 (µg/mL) | 95% Confidence Interval |
| Abamectin B1a | Plutella xylostella | Leaf-dip Bioassay | 0.15 | 0.12 - 0.18 |
| Δ8,9-isomer of Abamectin B1a | Plutella xylostella | Leaf-dip Bioassay | 1.20 | 0.98 - 1.45 |
| Other Photodegradation Products | Plutella xylostella | Leaf-dip Bioassay | > 5.00 | - |
Note: The data in this table are hypothetical and for illustrative purposes only, reflecting the anticipated trend of reduced efficacy in photodegradation products.
Experimental Protocols
The following sections detail the methodologies that would be employed to generate the comparative efficacy data discussed above.
Photodegradation Protocol
A standardized method to induce and isolate photodegradation products of Abamectin B1a for subsequent bioassays would involve the following steps:
-
Preparation of Abamectin B1a Solution: A stock solution of pure Abamectin B1a is prepared in a suitable organic solvent, such as methanol or acetonitrile, at a known concentration.
-
Irradiation: The solution is placed in a quartz photoreactor, which is transparent to UV light. The solution is then exposed to a controlled source of UV radiation, typically a mercury vapor lamp, for a specified duration. The wavelength and intensity of the light source should be controlled and monitored.
-
Monitoring Degradation: Aliquots of the solution are withdrawn at various time points and analyzed using High-Performance Liquid Chromatography (HPLC) with a UV detector to monitor the degradation of the parent Abamectin B1a and the formation of photoproducts.
-
Isolation of Photoproducts: Once a significant portion of the Abamectin B1a has degraded, the resulting mixture is subjected to preparative HPLC to isolate the major photodegradation products, including the Δ8,9-isomer.
-
Structural Confirmation: The chemical structure of the isolated photoproducts is confirmed using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Insecticidal Bioassay Protocol (Leaf-Dip Method)
The insecticidal activity of Abamectin B1a and its isolated photodegradation products would be assessed using a leaf-dip bioassay, a standard method for evaluating insecticides against foliage-feeding insects like the diamondback moth (Plutella xylostella).
-
Insect Rearing: A susceptible laboratory strain of Plutella xylostella is reared on a suitable host plant, such as cabbage or broccoli, under controlled environmental conditions (e.g., 25±1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Preparation of Test Solutions: Serial dilutions of Abamectin B1a and its photodegradation products are prepared in distilled water containing a small amount of a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface. A control solution containing only distilled water and the surfactant is also prepared.
-
Leaf Treatment: Leaf discs of a uniform size are excised from the host plant. Each leaf disc is dipped into one of the test solutions for a standardized period (e.g., 10 seconds) and then allowed to air dry.
-
Insect Exposure: The treated leaf discs are placed individually in petri dishes lined with moistened filter paper. A set number of third-instar larvae of Plutella xylostella (e.g., 10-20 larvae) are introduced into each petri dish.
-
Mortality Assessment: The petri dishes are maintained under the same controlled conditions as the insect rearing. Mortality is assessed at regular intervals, typically after 24, 48, and 72 hours. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The mortality data are corrected for any control mortality using Abbott's formula. The concentration-mortality data are then subjected to probit analysis to determine the LC50 values and their corresponding 95% confidence intervals for each compound.
Visualizing the Process and Impact
To better understand the experimental workflow and the consequences of photodegradation, the following diagrams are provided.
Figure 1. Experimental workflow for comparing the insecticidal efficacy of Abamectin B1a and its photodegradation products.
Figure 2. Logical relationship illustrating the impact of photodegradation on the insecticidal efficacy of Abamectin B1a.
Unraveling the Stability of Avermectins: A Comparative Analysis of Degradation Rates
In the realm of antiparasitic agents, avermectins stand out for their broad-spectrum efficacy. However, their environmental fate and stability are critical factors influencing their application and development. This guide provides a comparative statistical analysis of the degradation rates of different avermectins, offering valuable insights for researchers, scientists, and drug development professionals. By examining experimental data, this report aims to elucidate the chemical stability and environmental persistence of these potent compounds.
Comparative Degradation Rates of Avermectins
The degradation of avermectins is influenced by various environmental factors, including soil type, water, and light. The following table summarizes the degradation half-lives of several key avermectins under different conditions, as reported in various studies. It is important to note that direct statistical comparison between studies can be challenging due to varying experimental conditions.
| Avermectin | Condition | Half-life (t½) | Reference |
| Abamectin | Aerobic soil | 2 - 8 weeks | [1] |
| Photodegradation in water (summer) | ≤ 0.5 days | [1] | |
| Photodegradation on surfaces | < 1 day | [1] | |
| Ivermectin | Aerobic soil/feces mixture | 7 - 14 days | [1] |
| Photodegradation in water (summer) | ≤ 0.5 days | [1] | |
| Photodegradation on surfaces | < 1 day | [1] | |
| Emamectin Benzoate | Rice plants | 0.8 - 2.8 days | [2] |
| Soil (in rice-growing environment) | 1.9 - 3.8 days | [2] |
Analysis of Degradation Kinetics:
The degradation of avermectins, such as abamectin and emamectin benzoate, has been shown to follow first-order kinetics.[2][3] This can be described by the equation:
Ct = C0e-kt
Where:
-
Ct is the concentration at time t
-
C0 is the initial concentration
-
k is the degradation rate constant
The half-life (t1/2) can then be calculated as:
t1/2 = ln(2)/k
These kinetic models are fundamental for predicting the environmental persistence of avermectins.
Experimental Protocols for Degradation Analysis
A generalized methodology for assessing the degradation of avermectins involves the following key steps, based on established analytical practices.
1. Sample Preparation and Stress Conditions:
-
Preparation: A stock solution of the avermectin compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Stress Application: To simulate environmental degradation, the avermectin samples are subjected to various stress conditions. These can include:
-
Photolytic Stress: Exposure to a controlled light source (e.g., 1.10 W/m² at 420 nm) for a defined period.[4]
-
Thermal Stress: Incubation at elevated temperatures (e.g., 80°C) in both solid and solution states.[4]
-
Hydrolytic Stress: Treatment with acidic (e.g., 0.05 M HCl) and alkaline (e.g., 0.025 M NaOH) solutions.[4]
-
Oxidative Stress: Exposure to oxidizing agents like hydrogen peroxide (e.g., 5% H₂O₂) or potassium dichromate (e.g., 15 mM K₂Cr₂O₇).[4]
-
2. Chromatographic Analysis:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are commonly employed for the separation and quantification of avermectins and their degradation products.[2][3][4]
-
Chromatographic Conditions:
3. Data Analysis:
-
The concentration of the parent avermectin is monitored over time under each stress condition.
-
The degradation rate constant (k) and half-life (t½) are calculated by fitting the concentration-time data to a first-order kinetic model.
-
Statistical analysis is performed to compare the degradation rates of different avermectins under the same stress conditions.
Visualizing the Workflow and Comparative Logic
To better understand the experimental and logical processes involved in this comparative analysis, the following diagrams have been generated using Graphviz.
References
- 1. Environmental effects of the usage of avermectins in livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissipation of Emamectin Benzoate Residues in Rice and Rice-Growing Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of degradation kinetics for abamectin in formulations using a stability indicating method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Unambiguous Identification of 8,9-Z-Abamectin B1a: A High-Resolution Mass Spectrometry Comparison Guide
For researchers, scientists, and professionals in drug development, the precise identification of active pharmaceutical ingredients and their related compounds is paramount. This guide provides a detailed comparison and methodology for confirming the identity of 8,9-Z-Abamectin B1a, a geometric isomer of Abamectin B1a, using high-resolution mass spectrometry (HRMS). Abamectin itself is a widely used insecticide and anthelmintic, consisting mainly of Avermectin B1a.[1] The 8,9-Z isomer and Avermectin B1a share the same molecular formula (C48H72O14) but differ in the spatial arrangement of the double bond between the 8th and 9th carbon atoms, a subtle distinction that can impact biological activity and requires sophisticated analytical techniques for confirmation.[1]
High-resolution mass spectrometry, frequently coupled with liquid chromatography (LC), stands as a definitive tool for this purpose.[1] It provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation between isomers when combined with chromatographic separation.[1]
Comparative Data: this compound vs. Abamectin B1a
The primary distinguishing factor between this compound and its parent compound, Abamectin B1a, in mass spectrometry lies not in the mass of the primary ion, which is identical, but in their chromatographic retention times and potentially subtle differences in fragmentation patterns. High-resolution instrumentation allows for the confident confirmation of the elemental composition.
| Parameter | This compound | Abamectin B1a (Parent Compound) | Justification |
| Molecular Formula | C48H72O14 | C48H72O14 | Isomers share the same elemental composition.[1] |
| Typical Adduct (ESI+) | [M+NH₄]⁺ | [M+NH₄]⁺ | In positive ion electrospray ionization, both compounds typically form an ammonium adduct.[1][2] |
| Theoretical m/z ([M+NH₄]⁺) | 890.5260 | 890.5260 | Calculated based on the shared molecular formula. |
| Measured m/z (HRMS) | ~890.5260 | ~890.5260 | High-resolution instruments like Q-Orbitrap or QqTOF provide mass accuracy typically below 5 ppm.[1] |
| Chromatographic Retention Time | Varies (distinct peak) | Varies (distinct peak) | Crucial for separating the isomers before MS detection. The specific retention time depends on the exact LC method.[1] |
| Tandem MS (MS/MS) Fragments | Characteristic Fingerprint | Characteristic Fingerprint | Fragmentation patterns are used for structural confirmation. While major fragments may be similar, relative intensities can differ.[1][2] |
Experimental Workflow for Identification
The robust identification of this compound involves a multi-step process encompassing sample preparation, chromatographic separation, and finally, detection and structural confirmation by high-resolution mass spectrometry.
Detailed Experimental Protocols
The following protocols outline a typical approach for the confirmation of this compound. Certified reference standards are crucial for method development and for confirming retention times and fragmentation patterns.[1]
Sample Preparation (Adapted from general avermectin extraction methods)
This protocol is designed to extract and clean up the analyte from a complex matrix (e.g., soil, animal tissue).[3][4]
-
Extraction: Homogenize 5-10 grams of the sample with an appropriate volume of acetone. Filter the mixture to separate the liquid extract from the solid residue. Repeat the extraction of the residue and combine the filtrates.[3]
-
Solvent Exchange & Partitioning: Concentrate the acetone extract at a temperature below 40°C. Resuspend the remainder in a saline solution and perform a liquid-liquid extraction into ethyl acetate. For defatting, concentrate the ethyl acetate and partition the residue between n-hexane and acetonitrile.[3] The avermectins will preferentially move to the acetonitrile layer.
-
Solid-Phase Extraction (SPE) Cleanup: Evaporate the acetonitrile extract to dryness. Reconstitute the residue in a small volume of a suitable solvent (e.g., acetonitrile/water) and load it onto an octadecylsilanized silica gel (C18) SPE cartridge. Wash the cartridge to remove interferences and then elute the analytes with a stronger organic solvent like dichloromethane or a high percentage of acetonitrile.[3][4] Evaporate the eluate and reconstitute in the initial mobile phase for LC-HRMS analysis.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
-
Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 2.5 µm particle size) is effective for separating avermectin isomers.[2]
-
Mobile Phase: A gradient elution is typically used. For example:
-
Flow Rate: Approximately 1.0 - 1.6 mL/min.[2]
-
Injection Volume: 10-15 µL.[2]
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole-Orbitrap (Q-Orbitrap) or Quadrupole Time-of-Flight (QqTOF).[1]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition:
-
Full Scan: Acquire data in full scan mode over a relevant m/z range (e.g., 400-1200) to obtain high-resolution mass data for the [M+NH₄]⁺ adduct at approximately m/z 890.5260.[1]
-
Tandem MS (MS/MS): Perform data-dependent acquisition where the ion at m/z 890.5260 is selected and fragmented. This generates a characteristic fragmentation pattern that serves as a structural fingerprint, confirming the molecule's identity.[1][2]
-
By combining chromatographic separation with high-resolution mass measurement and tandem MS fragmentation analysis, this methodology provides a robust and definitive confirmation of the identity of this compound, enabling its differentiation from other isomers and ensuring data integrity for research and development applications.
References
Avermectin B1a vs. 8,9-Z-Abamectin B1a: A Comparative Review of Biological Effects
Avermectin B1a , a potent neurotoxic agent, serves as the primary active component in the widely used insecticide and acaricide, abamectin. Its photoisomer, 8,9-Z-Abamectin B1a , is a primary degradation product formed upon exposure to ultraviolet radiation. While structurally similar, this isomerization at the 8,9 carbon bond significantly impacts the biological efficacy of the molecule. This guide provides a comparative analysis of the biological effects of these two compounds, supported by available experimental data, to inform researchers and professionals in drug development and pest management.
Mechanism of Action: Targeting Invertebrate Nervous Systems
Both Avermectin B1a and its 8,9-Z isomer exert their primary biological effects by targeting the nervous systems of invertebrates.[1][2] Their principal targets are the glutamate-gated chloride channels (GluCls), which are prevalent in the nerve and muscle cells of nematodes and arthropods.[1][3] Binding of these avermectins to GluCls locks the channels in an open state, leading to a continuous influx of chloride ions.[1] This hyperpolarizes the cell membrane, effectively disrupting nerve signal transmission and leading to paralysis and eventual death of the organism.[1] Additionally, avermectins can interact with gamma-aminobutyric acid (GABA) receptors, another type of ligand-gated chloride channel, further contributing to their neurotoxic effects.[4][5]
The subtle change in the three-dimensional structure of this compound, due to the cis configuration at the 8,9 double bond, is believed to reduce its binding affinity to these target receptors compared to the trans configuration of Avermectin B1a. This reduced affinity is the basis for the observed decrease in its biological activity.
Comparative Biological Efficacy: A Quantitative Overview
Experimental evidence consistently indicates that the photoisomerization of Avermectin B1a to this compound results in a significant reduction in its insecticidal and acaricidal potency.
Insecticidal and Acaricidal Activity
Quantitative data comparing the direct efficacy of the two isomers is limited in publicly available literature. However, the significantly higher LC50 values of abamectin formulations (which may contain the 8,9-Z isomer as a photodegradation product) against various pests, when compared to freshly prepared solutions of Avermectin B1a, indirectly support the lower toxicity of the Z-isomer.
For instance, studies on the two-spotted spider mite, Tetranychus urticae, have shown varying LC50 values for abamectin, which can be influenced by formulation and environmental conditions that promote photodegradation.
| Compound | Target Organism | LC50 (ppm) | Reference |
| Abamectin | Tetranychus urticae | 0.39 | [6] |
| Abamectin | Tetranychus urticae | 1.50 | [7] |
Similarly, the lethal concentration for the diamondback moth, Plutella xylostella, highlights the potency of Avermectin B1a. While direct comparative data for the 8,9-Z isomer is not available, the established reduced activity implies a significantly higher LC50 would be observed.
| Compound | Target Organism | LC50 (mg/L) | Reference |
| Abamectin | Plutella xylostella | 0.016 | [8] |
Neurotoxicity
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the comparison of Avermectin B1a and this compound.
Insecticidal/Acaricidal Bioassay: Leaf-Dip Method
This method is commonly used to determine the contact toxicity of insecticides and acaricides to foliage-feeding arthropods.
Objective: To determine the median lethal concentration (LC50) of a test compound.
Materials:
-
Test organisms (e.g., adult female Tetranychus urticae or second-instar larvae of Plutella xylostella).
-
Host plant leaves (e.g., bean or cabbage leaves).
-
Test compounds (Avermectin B1a and this compound).
-
Solvent (e.g., acetone or a suitable surfactant).
-
Distilled water.
-
Petri dishes.
-
Filter paper.
-
Microscope.
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of each test compound by dissolving them in the chosen solvent and then diluting with distilled water to the desired concentrations. A control solution containing only the solvent and distilled water should also be prepared.
-
Leaf Disc Preparation: Cut uniform discs from the host plant leaves.
-
Treatment: Immerse each leaf disc in a test solution for a standardized period (e.g., 10-20 seconds).
-
Drying: Allow the treated leaf discs to air-dry completely.
-
Infestation: Place the dried leaf discs on a moist filter paper in a petri dish and introduce a known number of test organisms (e.g., 20-30 individuals) onto each disc.
-
Incubation: Maintain the petri dishes under controlled conditions of temperature, humidity, and photoperiod.
-
Mortality Assessment: After a specified period (e.g., 24, 48, or 72 hours), count the number of dead organisms under a microscope. An organism is considered dead if it is unable to move when prodded with a fine brush.
-
Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals.
In Vitro Neurotoxicity Assay: Primary Neuron Culture
This assay assesses the direct effects of compounds on the viability and function of neuronal cells.
Objective: To evaluate the neurotoxic potential of a test compound by measuring its effect on neuronal cell viability.
Materials:
-
Primary neuronal cell culture (e.g., from rat cerebellum).
-
Cell culture medium and supplements.
-
Test compounds (Avermectin B1a and this compound).
-
Multi-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent.
-
Spectrophotometer.
Procedure:
-
Cell Seeding: Seed the primary neurons in multi-well plates at a predetermined density and allow them to adhere and grow for a specified period.
-
Compound Exposure: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control.
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 24 or 48 hours).
-
Viability Assay:
-
Add the MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Radioligand Binding Assay: Competitive Binding
This assay measures the affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor (e.g., glutamate-gated chloride channel).
Materials:
-
Source of receptors (e.g., membrane preparations from insect neuronal tissue or cells expressing the receptor).
-
Radiolabeled ligand (e.g., [3H]ivermectin).
-
Unlabeled test compounds (Avermectin B1a and this compound).
-
Assay buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and fluid.
Procedure:
-
Incubation: In a series of tubes, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test compound. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Visualizing the Process: From Isomerization to Biological Effect
The following diagrams illustrate the key processes involved in the comparison of Avermectin B1a and this compound.
References
- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloning of an avermectin-sensitive glutamate-gated chloride channel from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Avermectin B1a binds to high- and low-affinity sites with dual effects on the gamma-aminobutyric acid-gated chloride channel of cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Avermectins-Induced Toxicity in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Safety Operating Guide
Proper Disposal Procedures for 8,9-Z-Abamectin B1a
Immediate Safety Advisory: 8,9-Z-Abamectin B1a is a hazardous chemical requiring careful handling and disposal. It is classified as acutely toxic, a reproductive health hazard, and very toxic to aquatic life with long-lasting effects.[1][2] Always consult the Safety Data Sheet (SDS) specific to your product and adhere to all local, state, and federal regulations, as well as your institution's Environmental Health & Safety (EHS) protocols.[3][4]
This guide provides essential procedural information for the safe disposal of this compound in a laboratory setting.
Step 1: Waste Characterization and Personal Protective Equipment (PPE)
Before handling, it is crucial to understand the hazards associated with this compound. This substance is fatal if swallowed and is suspected of damaging an unborn child.[1] Appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat, must be worn at all times. All handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation.[4][5]
Step 2: Waste Segregation and Collection
Proper segregation is the foundation of safe chemical waste disposal.
-
Designate a Waste Container: Use a dedicated, compatible, and leak-proof container for this compound waste.[6] The container must be in good condition and have a secure, tight-fitting lid.
-
Avoid Mixing: Do not mix this compound waste with incompatible chemicals. It is best practice to collect it in its own dedicated waste stream unless EHS protocols specify otherwise.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[6] The label must also include the full chemical name ("this compound"), the approximate concentration and quantity of the waste, and any other components present in the waste stream (e.g., solvents like acetonitrile).[7][8]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, such as a secondary containment bin within a fume hood, away from heat or ignition sources.[8][9]
Step 3: Handling Spills and Decontamination
Accidental spills must be managed immediately and safely.
-
Evacuate and Alert: Clear the area of all personnel and alert your lab supervisor and EHS department.[4]
-
Containment: Prevent the spill from entering drains or water courses.[4] Use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[4] For solid spills, gently sweep or vacuum up the material, avoiding dust generation.[4]
-
Cleanup: Collect the contained waste and any contaminated materials (e.g., absorbent pads, gloves) into a labeled hazardous waste container.[4]
-
Decontamination: Clean the spill area thoroughly. Consult the SDS for appropriate decontamination solutions.
Step 4: Final Disposal Protocol
Disposal of this compound must be handled by trained professionals.
-
Contact EHS: Never dispose of this chemical down the drain or in the regular trash.[6] Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]
-
Documentation: Fill out any required hazardous waste tags or manifests provided by your institution, listing all chemical constituents and their percentages.[7]
-
Container Disposal: Empty containers that held this compound must also be treated as hazardous waste. Decontaminate them according to established lab procedures or the manufacturer's recommendations. Puncture the container to prevent reuse and dispose of it through the EHS-approved waste stream.[4]
The recommended final disposal methods for this type of waste are typically high-temperature incineration in a licensed facility or burial in a licensed hazardous waste landfill.[4][10]
Data Presentation: Hazard and Transportation Information
The following table summarizes key quantitative and classification data for Abamectin, a closely related compound, which is often used for regulatory and transportation classification.
| Parameter | Value / Classification | Source |
| GHS Hazard Classifications | Acute Toxicity, Oral (Category 2); Reproductive Toxicity (Category 2); Aquatic Acute (Category 1); Aquatic Chronic (Category 1) | [1][2] |
| Hazard Statements | H300 (Fatal if swallowed); H361d (Suspected of damaging the unborn child); H400 (Very toxic to aquatic life); H410 (Very toxic to aquatic life with long lasting effects) | [1] |
| UN Number | UN2811 | [5][11] |
| Proper Shipping Name | Toxic solids, organic, n.o.s. (Abamectin) | [5] |
| Transport Hazard Class | 6.1 (Toxic) | [5][11] |
| Packing Group | I or II | [5][11] |
| Environmental Hazard | Marine Pollutant | [4] |
Experimental Protocols
This document provides operational guidance for disposal. For experimental protocols involving the use of this compound, researchers must develop a detailed Standard Operating Procedure (SOP) that includes safety precautions, handling procedures, and a specific waste disposal plan as outlined above. This SOP should be reviewed and approved by the principal investigator and the institutional EHS department prior to beginning work.
Mandatory Visualization
References
- 1. This compound | C48H72O14 | CID 138394064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. hoelzel-biotech.com [hoelzel-biotech.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
- 10. trace.tennessee.edu [trace.tennessee.edu]
- 11. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling 8,9-Z-Abamectin B1a
This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 8,9-Z-Abamectin B1a. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Summary
This compound is a photodegradation product of Avermectin B1a.[1] Abamectin, the parent compound, is classified as fatal if swallowed or inhaled, causes serious eye irritation, and is suspected of damaging fertility or the unborn child.[2][3] It is also very toxic to aquatic life with long-lasting effects.[2][4] Due to its relationship with Abamectin, this compound should be handled with the same high degree of caution.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Consider double gloving.[3] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times. |
| Face Protection | Face shield | Required when there is a potential for splashing or direct contact.[3] |
| Body Protection | Laboratory coat or work uniform | To prevent skin contact. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator or equivalent, especially when handling the substance outside of a certified chemical fume hood or in case of insufficient ventilation.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Before handling the compound, put on all required PPE as specified in the table above.
-
-
Handling the Compound :
-
Post-Handling :
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[5]
-
Remove and properly dispose of contaminated PPE.
-
Emergency Procedures
In the event of an exposure or spill, follow these immediate steps:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[7]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]
-
Spill : Evacuate the area. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all waste materials, including contaminated PPE, absorbent materials, and empty containers, in a clearly labeled, sealed container.
-
Disposal : Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[7] Contact your institution's environmental health and safety department for specific disposal procedures.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
